HTMT dimaleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOZWTYNWZSBY-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of HTMT Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTMT (Histamine Trifluoromethyl Toluidide) dimaleate is a potent synthetic compound recognized primarily for its agonist activity at histamine H1 and H2 receptors. This dual agonism allows it to modulate a variety of physiological responses, making it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the mechanism of action of HTMT dimale-ate, detailing its molecular interactions, downstream signaling pathways, and cellular effects. The information presented herein is intended to support further research and drug development efforts centered on histamine receptor modulation.
Core Mechanism of Action: Dual Histamine Receptor Agonism
HTMT dimaleate functions as an agonist at both histamine H1 and H2 receptors. This means it binds to and activates these receptors, mimicking the effects of the endogenous ligand, histamine. The activation of these two distinct G-protein coupled receptors (GPCRs) initiates separate intracellular signaling cascades, leading to a range of cellular responses.
Histamine H1 Receptor (H1R) Activation
The histamine H1 receptor is canonically coupled to the Gq/11 family of G-proteins. Upon activation by this compound, the following signaling pathway is initiated:
-
Receptor Binding and G-protein Activation: HTMT binds to the H1R, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs). These kinases, in turn, phosphorylate a multitude of cellular proteins, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and cellular proliferation.
Histamine H2 Receptor (H2R) Activation
The histamine H2 receptor is coupled to the Gs family of G-proteins. Activation of H2R by this compound initiates the following cascade:
-
Receptor Binding and G-protein Activation: HTMT binds to the H2R, causing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase (AC) Activation: The activated Gαs subunit dissociates and stimulates the activity of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating protein kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various substrate proteins, leading to cellular responses such as gastric acid secretion, smooth muscle relaxation, and modulation of inflammatory responses.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with histamine receptors. It is important to note that a definitive competitive binding affinity (Ki) for HTMT at H1 and H2 receptors is not consistently reported in the literature. The Ki value of 1.2 µM is often cited by commercial suppliers without specific attribution to a receptor subtype.
| Parameter | Value | Receptor/System | Comments |
| Ki | 1.2 µM | Unspecified | Commonly cited by commercial vendors, but the specific receptor (H1 or H2) is not defined.[1] |
| EC50 | 19 µM | Novel Histamine Receptor (in human lymphocytes) | This effect is on intracellular calcium mobilization and is not blocked by H1, H2, or H3 antagonists, suggesting a novel binding site in this cell type. |
| EC50 | 5.5 µM | Human Histamine H2 Receptor | Determined in a CRE-SPAP reporter gene assay in CHO cells, indicating its potency as an H2 agonist. |
Cellular Effects of this compound
Proliferation of Cholangiocytes
A significant body of research has focused on the effects of HTMT on cholangiocytes, the epithelial cells lining the bile ducts. HTMT has been shown to stimulate the proliferation of these cells through both H1 and H2 receptor-mediated pathways, with differential effects on distinct cholangiocyte populations.
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Small Cholangiocytes: HTMT stimulates the proliferation of small cholangiocytes primarily through the activation of the H1 receptor . This leads to the IP3/Ca2+ dependent activation of CaMK I and the transcription factor CREB.
-
Large Cholangiocytes: The proliferation of large cholangiocytes in response to histamine is mediated by the H2 receptor and the subsequent increase in intracellular cAMP.
Signaling Pathway Diagrams
Caption: H1 Receptor Signaling Pathway.
Caption: H2 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on established methods in the field.
Histamine H1 and H2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 and H2 receptors.
1. Materials:
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Cell Membranes: Membranes from cells expressing the human histamine H1 or H2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For H1R: [3H]mepyramine (a selective H1R antagonist).
-
For H2R: [3H]tiotidine (a selective H2R antagonist).
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM mepyramine for H1R, 10 µM tiotidine for H2R).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of HTMT that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.
1. Materials:
-
Cells: Adherent cells plated on coverslips or in a 96-well plate.
-
Fluorescent Calcium Indicator: Fura-2 AM.
-
Loading Buffer: A physiological salt solution (e.g., HBSS) with or without a non-ionic surfactant like Pluronic F-127 to aid in dye loading.
-
Test Compound: this compound.
-
Fluorescence Microscope or Plate Reader with appropriate filters for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
2. Procedure:
-
Load the cells with Fura-2 AM by incubating them in the loading buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove extracellular dye.
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound to the cells and record the changes in fluorescence intensity at the two excitation wavelengths over time.
3. Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340 nm / 380 nm).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The data can be calibrated to absolute Ca2+ concentrations using ionophores and buffers with known Ca2+ concentrations.
Measurement of Intracellular cAMP Accumulation
This protocol describes the measurement of intracellular cAMP levels in response to this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
1. Materials:
-
Cells: Cultured cells in a multi-well plate.
-
Test Compound: this compound.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP ELISA Kit.
2. Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulate the cells with various concentrations of this compound for a defined time.
-
Lyse the cells to release the intracellular contents.
-
Perform the cAMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by comparing their absorbance values to the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to determine the EC50.
Cholangiocyte Proliferation Assay
This protocol describes a method to assess cholangiocyte proliferation in response to this compound using the incorporation of 5-bromo-2'-deoxyuridine (BrdU).
1. Materials:
-
Cholangiocytes: Isolated and cultured cholangiocytes.
-
Test Compound: this compound.
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BrdU Labeling Reagent.
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Fixation and Denaturation Solutions.
-
Anti-BrdU Antibody.
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Secondary Antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Substrate (for enzymatic detection) or a fluorescence microscope.
2. Procedure:
-
Culture cholangiocytes in a multi-well plate.
-
Treat the cells with this compound for a desired period (e.g., 24-48 hours).
-
Add BrdU labeling reagent to the culture medium and incubate for several hours to allow its incorporation into the DNA of proliferating cells.
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Fix the cells and denature the DNA to expose the incorporated BrdU.
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Incubate with an anti-BrdU primary antibody, followed by a suitable secondary antibody.
-
Detect the signal using a colorimetric substrate and a plate reader or by fluorescence microscopy.
3. Data Analysis:
-
Quantify the absorbance or fluorescence intensity, which is proportional to the number of proliferating cells.
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Compare the proliferation in HTMT-treated cells to untreated control cells.
Conclusion
This compound is a valuable pharmacological tool that acts as a dual agonist for histamine H1 and H2 receptors. Its mechanism of action involves the activation of two distinct G-protein-coupled signaling pathways: the Gq-PLC-IP3/Ca2+ pathway via H1 receptors and the Gs-AC-cAMP pathway via H2 receptors. These signaling events lead to various cellular responses, including the well-documented proliferation of cholangiocytes. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers in utilizing this compound effectively in their studies of histamine receptor pharmacology and related physiological processes.
References
The Genesis of a Potent Histamine Agonist: A Technical History of HTMT Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of HTMT dimaleate, a potent histamine H1 and H2 receptor agonist. It provides a historical context of its development, a plausible synthetic pathway based on available literature, and a summary of its biological activities. This document is intended to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Quest for Selective Histamine Receptor Ligands
The study of histamine and its receptors has been a cornerstone of pharmacology, leading to the development of numerous therapeutic agents. In the mid-1980s, researchers were actively exploring the structure-activity relationships of histamine analogs to create more potent and selective ligands for the then-known histamine receptor subtypes, H1 and H2. This research was driven by the desire to understand the distinct physiological roles of these receptors and to develop novel therapeutics with improved efficacy and reduced side effects.
It was within this scientific context that a team of researchers, led by M.M. Khan and K.L. Melmon, embarked on a systematic investigation into congener derivatives and conjugates of histamine. Their work, published in the Journal of Medicinal Chemistry in 1987, would ultimately lead to the discovery of a highly potent histamine agonist, now known as HTMT (Histamine Trifluoromethyl Toluidide)[1].
Discovery: A Landmark in Histamine Research
The seminal 1987 paper by Khan et al., titled "Congener Derivatives and Conjugates of Histamine: Synthesis and Tissue and Receptor Selectivity of the Derivatives," described the synthesis and pharmacological evaluation of a series of 19 histamine analogs[1]. The researchers systematically modified the histamine molecule at a distance from the imidazole ring to investigate the impact on receptor affinity and selectivity.
Among the synthesized compounds, a "p-trifluoromethyl derivative of histamine with an intermediate chain length of four methylenes" was designated as compound 13 . This compound, later identified as Histamine Trifluoromethyl Toluidide (HTMT), exhibited remarkable potency as a lymphocyte H2 receptor agonist[1]. This discovery was significant as it demonstrated that substantial modifications to the histamine scaffold could lead to agonists with unique and potent pharmacological profiles.
Synthesis of this compound: A Plausible Pathway
The dimaleate salt is subsequently formed by treating the free base with maleic acid.
Proposed Synthetic Scheme
The overall synthesis can be envisioned in two main stages:
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Synthesis of the N-(4-trifluoromethylphenyl)heptanecarboxamide side chain.
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Coupling of the side chain with histamine via reductive amination.
Detailed Experimental Protocols (Plausible Reconstruction)
Step 1: Synthesis of Heptanoyl chloride
-
Reagents: Heptanoic acid, Thionyl chloride.
-
Procedure: Heptanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield heptanoyl chloride.
Step 2: Synthesis of N-(4-trifluoromethylphenyl)heptanamide
-
Reagents: Heptanoyl chloride, 4-(Trifluoromethyl)aniline, Pyridine (or another suitable base), Dichloromethane (as solvent).
-
Procedure: 4-(Trifluoromethyl)aniline is dissolved in dichloromethane, and pyridine is added as a base. Heptanoyl chloride is added dropwise to the cooled solution with stirring. The reaction is allowed to proceed at room temperature for several hours. The mixture is then washed with dilute acid and brine, dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the crude amide, which can be purified by recrystallization.
Step 3: Synthesis of 6-Oxo-N-(4-trifluoromethylphenyl)heptanamide
-
Reagents: N-(4-trifluoromethylphenyl)heptanamide, a suitable oxidizing agent (e.g., Jones reagent, PCC).
-
Procedure: The amide from the previous step is dissolved in an appropriate solvent and treated with an oxidizing agent to selectively oxidize the secondary carbon at the 6-position to a ketone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the ketone.
Step 4: Synthesis of HTMT (free base) via Reductive Amination
-
Reagents: 6-Oxo-N-(4-trifluoromethylphenyl)heptanamide, Histamine, Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent, Methanol (as solvent).
-
Procedure: The ketone and histamine are dissolved in methanol. The pH is adjusted to a slightly acidic condition (pH 6-7) to facilitate imine formation. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred at room temperature for 24-48 hours. The solvent is evaporated, and the residue is taken up in a suitable solvent and washed with water. The organic layer is dried and evaporated to give the crude HTMT free base, which can be purified by column chromatography.
Step 5: Formation of this compound
-
Reagents: HTMT (free base), Maleic acid, Ethanol (as solvent).
-
Procedure: The purified HTMT free base is dissolved in warm ethanol. A solution of two molar equivalents of maleic acid in ethanol is added. The mixture is allowed to cool, and the this compound salt precipitates. The salt is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data
The following table summarizes the known quantitative data for this compound, primarily sourced from commercial suppliers and the original research abstract.
| Parameter | Value | Reference |
| Chemical Formula | C₂₇H₃₃F₃N₄O₉ | [2] |
| Molecular Weight | 614.57 g/mol | [2] |
| CAS Number | 195867-54-0 | |
| Purity (Commercial) | ≥98% | |
| Solubility (Water) | Soluble | |
| Solubility (DMSO) | Soluble | |
| Biological Activity | Potent H1 and H2 receptor agonist | |
| Relative Potency | 4 x 10⁴ times more active than histamine in H2-mediated effects in natural suppressor cells |
Biological Activity and Signaling Pathways
This compound is a potent agonist at both H1 and H2 histamine receptors. The initial discovery highlighted its exceptional potency at H2 receptors on lymphocytes. Subsequent studies have confirmed its activity and have been used to probe histamine receptor function in various systems.
The activation of H1 and H2 receptors by HTMT initiates distinct intracellular signaling cascades:
Conclusion
The discovery of this compound was a significant advancement in the field of histamine pharmacology. It demonstrated that targeted chemical modifications could yield highly potent and selective receptor agonists. The plausible synthetic pathway outlined in this guide, based on established chemical principles, provides a framework for its laboratory synthesis. The potent and dual activity of HTMT at H1 and H2 receptors continues to make it a valuable tool for researchers investigating the complex roles of histamine in health and disease. This document serves as a foundational resource for professionals in drug development and medicinal chemistry, providing a comprehensive overview of this important pharmacological agent.
References
chemical structure and properties of HTMT dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTMT dimaleate, also known as Histamine trifluoromethyl toluidide dimaleate, is a synthetic derivative of histamine. It is recognized primarily for its activity as a histamine H1 and H2 receptor agonist, although its pharmacological profile exhibits tissue-specific and species-specific variations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and an exploration of its signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.
Chemical Structure and Properties
This compound is the dimaleate salt of the parent compound 6-((2-(1H-imidazol-5-yl)ethyl)amino)-N-(4-(trifluoromethyl)phenyl)heptanamide. The presence of the trifluoromethyl group and the heptanamide linker distinguish it structurally from endogenous histamine, contributing to its unique pharmacological profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is a solid powder with good solubility in water and dimethyl sulfoxide (DMSO).
Table 1: Physicochemical Properties of HTMT Dimalealeate
| Property | Value | Source(s) |
| IUPAC Name | 6-[[2-(1H-Imidazol-5-yl)ethyl]amino]-N-[4-(trifluoromethyl)phenyl]heptanamide; (Z)-but-2-enedioic acid | N/A |
| Synonyms | Histamine trifluoromethyl toluidide dimaleate | N/A |
| CAS Number | 195867-54-0 | |
| Molecular Formula | C₂₇H₃₃F₃N₄O₉ | N/A |
| Molecular Weight | 614.57 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Purity | ≥99% | |
| Solubility | Water: Soluble to 100 mMDMSO: Soluble to 100 mM | |
| Storage Conditions | Desiccate at room temperature for short-term storage. For long-term storage, -20°C is recommended. |
Note: While a Ki of 1.2 µM has been reported by a commercial supplier, the primary literature supporting this specific value has not been identified.
Biological Activity and Pharmacology
HTMT dimalealeate is primarily characterized as a histamine H1 and H2 receptor agonist. However, its activity is complex and can vary depending on the tissue and species being studied.
Histamine Receptor Agonism
In studies on human eosinophils, HTMT was shown to be a selective H1 agonist, as it did not produce the inhibitory effects on eosinophil degranulation that are characteristic of H2 receptor activation. In contrast, it has been described as a potent H2 receptor agonist in the context of its effects on natural suppressor cells, being approximately 4 x 10⁴ times more active than histamine in this system.
Intracellular Signaling
HTMT dimalealeate has been demonstrated to induce an increase in intracellular calcium ([Ca²⁺]i) and stimulate the production of inositol phosphates, which is consistent with the activation of the Gq/11 signaling pathway typically associated with H1 receptor stimulation. A study on human peripheral blood lymphocytes showed that HTMT induced a rapid, biphasic increase in intracellular calcium with an EC50 value of 19 µM. This effect was linked to the production of inositol phosphates, suggesting that inositol triphosphate (IP3) acts as the second messenger for this calcium mobilization.
Atypical Antagonistic Activity
Interestingly, a study on mouse preoptic/anterior hypothalamic neurons revealed that HTMT dimalealeate acts as an H1 receptor antagonist in this specific neuronal population, with an IC50 of 25 µM. It did not exhibit any agonist activity in this system but instead antagonized the effects of histamine. This highlights the importance of considering the experimental context when evaluating the pharmacological profile of HTMT dimalealeate.
Signaling Pathways
The biological effects of HTMT dimalealeate are mediated through its interaction with histamine H1 and H2 receptors, which are coupled to distinct intracellular signaling cascades.
H1 Receptor Signaling Pathway
The agonistic activity of HTMT at H1 receptors leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
An In-depth Technical Guide on the Histamine H1 and H2 Receptor Binding Affinity of HTMT Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the binding affinity of HTMT dimaleate (4-(1H-imidazol-4-ylmethyl)thiazole dimaleate), a histamine analog, for the histamine H1 (H1R) and H2 (H2R) receptors. While a comprehensive search of scientific literature did not yield specific quantitative binding data (e.g., Kᵢ, IC₅₀) for this compound, this document provides the essential experimental framework for determining these critical parameters. It includes detailed protocols for competitive radioligand binding assays and outlines the canonical signaling pathways for both H1 and H2 receptors, offering a complete methodological guide for researchers investigating this and similar compounds.
Introduction
HTMT (4-(1H-imidazol-4-ylmethyl)thiazole) is a heterocyclic compound with structural similarities to histamine, suggesting potential interaction with histamine receptors. The histamine H1 and H2 receptors, both members of the G-protein coupled receptor (GPCR) superfamily, mediate distinct physiological and pathological processes. H1 receptor activation is primarily associated with allergic and inflammatory responses, while H2 receptor activation is famously linked to gastric acid secretion.[1][2]
The characterization of a compound's binding affinity and selectivity for these receptors is a foundational step in preclinical drug development. A high binding affinity, typically indicated by a low inhibitory constant (Kᵢ), signifies a strong interaction between the ligand and the receptor.[3] This guide provides the necessary protocols and theoretical background to enable researchers to perform these crucial evaluations for this compound.
Quantitative Binding Affinity Data
As of the date of this publication, specific binding affinity values for this compound at the H1 and H2 receptors are not available in the reviewed literature. The following tables are presented as a standardized format for presenting such data once it has been determined experimentally.
Table 1: Histamine H1 Receptor Binding Affinity for this compound
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Source |
|---|---|---|---|---|
| This compound | Human H1 | [³H]-Mepyramine | To be determined | (Specify cell line/tissue) |
| Reference Cmpd | Human H1 | [³H]-Mepyramine | Value | (e.g., HEK293 cells) |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[3]
Table 2: Histamine H2 Receptor Binding Affinity for this compound
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Source |
|---|---|---|---|---|
| This compound | Human H2 | [³H]-Tiotidine | To be determined | (Specify cell line/tissue) |
| Reference Cmpd | Human H2 | [³H]-Tiotidine | Value | (e.g., CHO-K1 cells) |
Histamine Receptor Signaling Pathways
Understanding the downstream consequences of receptor binding is critical. H1 and H2 receptors activate distinct intracellular signaling cascades.
Histamine H1 Receptor (H1R) Signaling
The H1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Agonist binding initiates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
Histamine H2 Receptor (H2R) Signaling
The H2 receptor is coupled to the Gs family of G-proteins. Agonist binding stimulates the Gαs subunit to activate adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream substrates to elicit specific cellular effects.
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of this compound for H1 and H2 receptors, a competitive radioligand binding assay is the standard method. This assay measures the ability of an unlabeled test compound (the "competitor," i.e., HTMT) to displace a radiolabeled ligand from the receptor.
General Workflow
The core principle involves incubating receptor-containing membranes with a fixed concentration of a radioligand and varying concentrations of the competitor compound. The amount of bound radioactivity is then measured, allowing for the calculation of the competitor's affinity.
Detailed Protocol for H1 Receptor Binding Assay
This protocol is adapted from standard methodologies for H1R binding assays.
-
Materials and Reagents:
-
Receptor Source: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (also known as pyrilamine), specific activity ~20-30 Ci/mmol.
-
Test Compound: this compound, prepared in a series of dilutions (e.g., 10⁻¹² M to 10⁻⁴ M).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).
-
Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Mepyramine (typically near its Kₔ value, e.g., 1-5 nM), and the cell membrane preparation.
-
Competition: Add varying concentrations of this compound to the appropriate wells. For total binding, add vehicle. For non-specific binding, add the NSB control.
-
Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours) with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the well contents through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding (Total - NSB) against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Detailed Protocol for H2 Receptor Binding Assay
This protocol is based on established methods for H2R binding.
-
Materials and Reagents:
-
Receptor Source: Membrane preparation from cells stably transfected with the human H2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Tiotidine.
-
Test Compound: HTMT dimaleale, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration of an unlabeled H2 ligand (e.g., 1 µM tiotidine or 10 µM cimetidine).
-
Apparatus: 96-well cell harvester with glass fiber filters.
-
-
Procedure:
-
Assay Setup: Similar to the H1 assay, combine buffer, a fixed concentration of [³H]-Tiotidine (e.g., 2-5 nM), and the H2R-containing membranes in a 96-well plate.
-
Competition: Add varying concentrations of this compound, vehicle (for total binding), or the NSB control.
-
Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 40-60 minutes at 25°C).
-
Filtration, Washing, and Quantification: Follow the same steps (4-6) as described in the H1 receptor binding assay protocol.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values for this compound at the H2 receptor using the same data analysis method and Cheng-Prusoff equation described for the H1 assay.
-
Conclusion
While the direct binding affinities of this compound for histamine H1 and H2 receptors remain to be publicly documented, this guide provides the comprehensive experimental framework necessary for their determination. By employing the detailed radioligand binding assay protocols and understanding the fundamental signaling pathways outlined herein, researchers in pharmacology and drug development can effectively characterize the interaction of this compound and other novel compounds with these important therapeutic targets. The successful acquisition of these data will be crucial for elucidating the compound's potential pharmacological profile.
References
- 1. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Pivotal Role of the Trifluoromethyl Toluidide Group in the Potent Histamine Receptor Agonist Activity of HTMT Dimaleate
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship of HTMT (Histamine Trifluoromethyl Toluidide) dimaleate, a potent histamine H1 and H2 receptor agonist. The focus of this document is to elucidate the critical role of the trifluoromethyl toluidide moiety in the pharmacological activity of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to HTMT Dimaleate
This compound is a synthetic derivative of histamine that exhibits dual agonist activity at both H1 and H2 histamine receptors. Its chemical structure features a histamine core linked to a trifluoromethyl toluidide group. The strategic incorporation of the trifluoromethyl group into the toluidide moiety is a key determinant of its potent and selective activity. This modification is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules.[1]
The Influence of the Trifluoromethyl Group on Receptor Affinity and Activity
While specific structure-activity relationship (SAR) studies directly on this compound are not extensively available in the public domain, the significance of the trifluoromethylphenyl group in histamine analogs is well-documented. Research on the optimization of 2-phenylhistamine derivatives has led to the development of 2-[3-(trifluoromethyl)phenyl]histamine, a highly potent and selective H1-receptor agonist.[2][3][4][5]
Quantitative analysis of this analog has demonstrated its superior activity compared to the endogenous ligand, histamine. This evidence strongly suggests that the trifluoromethyl group plays a crucial role in enhancing the binding affinity and efficacy of the molecule at the H1 receptor. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can contribute to improved pharmacokinetic and pharmacodynamic profiles.
Table 1: Comparative Activity of 2-(3-(Trifluoromethyl)phenyl)histamine and Histamine at the H1 Receptor
| Compound | pD2 | Relative Activity (%) |
| 2-(3-(Trifluoromethyl)phenyl)histamine | 6.81 | 128 |
| Histamine | - | 100 |
Data sourced from Pertz et al., 2004.
The trifluoromethyl group's electron-withdrawing nature can also influence the electronic environment of the aromatic ring, potentially leading to more favorable interactions with the receptor's binding pocket. Furthermore, studies have shown that 2-(3-trifluoromethylphenyl)histamine acts as a full agonist at mouse H1 receptors, with a potency comparable to histamine, further underscoring the importance of this substitution for maintaining high efficacy.
While direct evidence for the role of the toluidide linker and the methyl group on the phenyl ring in this compound is scarce, it is plausible that these features further optimize the molecule's orientation and interactions within the binding sites of both H1 and H2 receptors.
Signaling Pathways of H1 and H2 Histamine Receptors
This compound exerts its effects by activating the distinct signaling cascades associated with H1 and H2 receptors.
H1 Receptor Signaling: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: H1 Receptor Signaling Pathway.
H2 Receptor Signaling: The histamine H2 receptor is also a GPCR, but it couples to the Gs family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Caption: H2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of histamine receptor agonists like this compound.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: H1 Receptor Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine H1 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation (typically 60-120 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (H1 Receptor Function)
This functional assay measures the ability of a compound to stimulate the H1 receptor, leading to an increase in intracellular calcium levels.
Detailed Methodology:
-
Cell Culture: Cells expressing the H1 receptor are plated in a 96-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. The test compound (this compound) at various concentrations is then added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
cAMP Measurement Assay (H2 Receptor Function)
This assay quantifies the ability of a compound to activate the H2 receptor and stimulate the production of cyclic AMP.
Detailed Methodology:
-
Cell Culture: Cells expressing the H2 receptor are cultured in a suitable medium.
-
Cell Stimulation: The cells are treated with various concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are determined from the standard curve, and a dose-response curve is plotted to calculate the EC50 value.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Histamine H1-Receptor Agonist...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Elucidating the Signal Transduction Pathway of HTMT Dimaleate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the current understanding of compounds acting as histamine H3 receptor antagonists/inverse agonists. While some sources identify HTMT dimalealeate as a histamine H1 and H2 receptor agonist[1][2], its structural analogues and the broader research context strongly suggest its investigation as a histamine H3 receptor antagonist/inverse agonist. This guide will proceed under the assumption of the latter mechanism of action, which is of significant interest in neuroscience research[3][4][5]. The quantitative data and experimental protocols provided are representative of this class of compounds and may require optimization for HTMT dimalealeate specifically.
Introduction to HTMT Dimaleate and the Histamine H3 Receptor
HTMT (Histamine Trifluoromethyl Toluidide) dimalealeate is a synthetic compound with a high affinity for histamine receptors. The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other, non-histaminergic neurons in the central nervous system (CNS). The H3R is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex.
Activation of the H3R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This inhibitory signaling cascade ultimately reduces the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
As an antagonist/inverse agonist, HTMT dimalealeate is hypothesized to bind to the H3R and block its constitutive activity. This action disinhibits adenylyl cyclase, leading to an increase in cAMP levels and, consequently, an enhanced release of various neurotransmitters. This modulation of multiple neurotransmitter systems is what makes H3R antagonists/inverse agonists potential therapeutic agents for a range of neurological and psychiatric disorders, such as Alzheimer's disease, ADHD, and schizophrenia.
Core Signal Transduction Pathway of HTMT Dimalealeate as an H3R Antagonist/Inverse Agonist
The primary signal transduction event initiated by HTMT dimalealeate, acting as an H3R antagonist/inverse agonist, is the prevention of Gαi/o-mediated inhibition of adenylyl cyclase. The subsequent increase in neurotransmitter release triggers a cascade of postsynaptic signaling events, dependent on the specific neurotransmitter and its corresponding receptor.
Below is a diagram illustrating the core signaling pathway.
Caption: HTMT dimalealeate signaling pathway as an H3R antagonist.
Quantitative Data for H3 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Assay Type | Reference |
| Pitolisant | 1.1 - 4.5 | 1.8 - 15 | [³H]-Nα-methylhistamine binding, cAMP accumulation | |
| Ciproxifan | 1.6 | 2.5 | [¹²⁵I]iodoproxyfan binding, synaptosome histamine release | |
| FUB 836 | 0.42 | ~300 (HMT inhibition) | hH3 receptor binding, HMT inhibition | |
| Thioperamide | 4.3 | 10 | [³H]histamine release from synaptosomes |
Note: The above data is for reference compounds and not specific to HTMT dimalealeate.
Experimental Protocols
A key experiment to characterize the activity of an H3R antagonist/inverse agonist like HTMT dimalealeate is the measurement of intracellular cAMP accumulation.
Protocol: In Vitro cAMP Accumulation Assay for H3R Inverse Agonism
Objective: To determine the potency and efficacy of HTMT dimalealeate in blocking the constitutive inhibitory activity of the human histamine H3 receptor on adenylyl cyclase.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator).
-
HTMT dimalealeate stock solution (in DMSO or water).
-
Reference H3R agonist (e.g., (R)-α-methylhistamine).
-
Reference H3R antagonist/inverse agonist (e.g., Pitolisant).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).
-
384-well white opaque microplates.
Methodology:
-
Cell Preparation:
-
Culture hH3R-expressing cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension (e.g., 300 x g for 3 minutes) and resuspend the pellet in assay buffer.
-
Determine cell density and adjust to the desired concentration (e.g., 2,500 cells/5 µL).
-
-
Assay Procedure (Inverse Agonist Mode):
-
Prepare serial dilutions of HTMT dimalealeate and the reference inverse agonist in assay buffer.
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
During the incubation, prepare the cAMP detection reagents according to the manufacturer's protocol.
-
-
cAMP Detection (Example using HTRF):
-
Add 5 µL of the cAMP-d2 conjugate to all wells.
-
Add 5 µL of the anti-cAMP cryptate conjugate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10⁴.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of HTMT dimalealeate. An increase in cAMP levels above the basal (vehicle) level indicates inverse agonist activity.
-
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for an in vitro cAMP accumulation assay.
Conclusion
HTMT dimalealeate, when acting as a histamine H3 receptor antagonist/inverse agonist, is expected to modulate a critical Gαi/o-coupled signaling pathway in the CNS. By disinhibiting adenylyl cyclase, it can increase intracellular cAMP levels and subsequently enhance the release of several key neurotransmitters. This mechanism provides a plausible basis for its investigation in the context of various neurological disorders. The provided experimental protocol for a cAMP accumulation assay represents a robust method for quantifying the functional activity of HTMT dimalealeate and similar compounds at the H3 receptor, enabling further characterization and drug development efforts. Further studies are required to confirm this specific mechanism for HTMT dimalealeate and to fully elucidate its downstream signaling consequences.
References
- 1. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of HTMT Dimaleate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific in vitro characterization data for HTMT (Histamine Trifluoromethyl Toluidide) dimaleate. Therefore, this technical guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be employed for the thorough in vitro characterization of a compound like HTMT dimaleate, which is identified as a histamine H1 and H2 receptor agonist.
Introduction
This compound is a synthetic compound that acts as an agonist at both histamine H1 and H2 receptors. A thorough in vitro characterization is essential to determine its pharmacological profile, including its binding affinity, potency, and the signaling pathways it activates. This guide details the core assays required for this characterization: radioligand binding assays to assess affinity (Kᵢ) and functional assays to measure potency (EC₅₀) at both H1 and H2 receptors.
Quantitative Data Summary
The following tables present a template for the quantitative data that would be generated from the in vitro characterization of HTMT dimaleale.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Cell Line | Kᵢ (nM) |
| Histamine H1 | [³H]-Mepyramine | HEK293 | Data to be determined |
| Histamine H2 | [³H]-Tiotidine | CHO-K1 | Data to be determined |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[1]
Table 2: Functional Potency of this compound
| Target Receptor | Assay Type | Cell Line | EC₅₀ (nM) |
| Histamine H1 | Calcium Mobilization | HEK293 | Data to be determined |
| Histamine H2 | cAMP Accumulation | CHO-K1 | Data to be determined |
EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflow
Histamine Receptor Signaling Pathways
Histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon agonist binding.[2]
General Experimental Workflow
The in vitro characterization follows a logical progression from confirming binding to quantifying functional response.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
This protocol describes a competitive binding assay to determine the Kᵢ of this compound at the human histamine H1 receptor.[1][3]
-
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.[1]
-
Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist like mianserin or diphenhydramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (5-10 µg protein/well), a fixed concentration of [³H]-Mepyramine (near its Kₑ value), and varying concentrations of HTMT dimaleale.
-
Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).
-
Incubation: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of HTMT dimaleale.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
-
Calcium Mobilization Functional Assay for H1 Receptor
This assay measures the increase in intracellular calcium concentration following H1 receptor activation by HTMT dimaleale.
-
Materials:
-
Cells: HEK293 cells expressing the human H1 receptor, seeded in a 96-well, black-walled, clear-bottom plate.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: HTMT dimaleale.
-
-
Procedure:
-
Cell Plating: Seed cells in the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add varying concentrations of HTMT dimaleale to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of HTMT dimaleale.
-
Plot the peak response against the log concentration of the compound.
-
Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
-
-
cAMP Accumulation Functional Assay for H2 Receptor
This assay measures the production of cyclic AMP (cAMP) following H2 receptor activation by HTMT dimaleale.
-
Materials:
-
Cells: CHO-K1 cells expressing the human H2 receptor.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: HTMT dimaleale.
-
Control Agonist: Histamine or Amthamine.
-
cAMP Detection Kit: A commercial kit based on TR-FRET, ELISA, or other detection methods.
-
-
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and culture to the desired confluency.
-
Assay Incubation: Remove culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 10 minutes) at 37°C.
-
Compound Stimulation: Add varying concentrations of HTMT dimaleale to the wells and incubate for a defined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of HTMT dimaleale.
-
Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
-
-
References
The Impact of HTMT Dimaleate on Intracellular Calcium Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTMT dimaleate (Histamine trifluoromethyl toluidide dimaleate) is a potent histamine analog that has been shown to induce significant changes in intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth analysis of the effects of this compound on [Ca²⁺]i, detailing the underlying signaling pathways, experimental protocols for its characterization, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell signaling, and drug development who are investigating the mechanisms of action of histamine receptor ligands and their effects on calcium-mediated cellular processes.
Introduction
This compound is recognized as a histamine H1 and H2 receptor agonist. However, its effects on intracellular calcium in certain cell types, such as human lymphocytes, are mediated through a distinct binding site, not classified as H1, H2, or H3 receptors[1]. The modulation of intracellular calcium is a critical aspect of its biological activity, influencing a range of cellular functions. Understanding the precise mechanisms by which this compound elevates intracellular calcium is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide will synthesize the available data on this compound's effects on [Ca²⁺]i, with a focus on quantitative analysis, experimental methodologies, and the implicated signaling cascades.
Quantitative Data on this compound-Induced Calcium Mobilization
The primary quantitative data regarding the effect of this compound on intracellular calcium levels comes from studies on human peripheral blood lymphocytes. The key parameters are summarized in the table below.
| Parameter | Cell Type | Value | Observations | Reference |
| EC₅₀ | Human Peripheral Blood Lymphocytes | 1.9 x 10⁻⁵ M | This value represents the concentration of this compound that elicits a half-maximal increase in intracellular calcium. | [1] |
| Ki | Not Specified | 1.2 µM | This value indicates the binding affinity for H1/H2 receptors, though its calcium mobilizing effect in lymphocytes is through a different site. | [2] |
| Calcium Response Kinetics | Human Peripheral Blood Lymphocytes | Biphasic: - Rapid Peak: 10-60 seconds - Sustained Elevation: > 5 minutes | The initial rapid increase is attributed to the release of calcium from intracellular stores. This is followed by a prolonged, moderate elevation of intracellular calcium. | [1] |
Signaling Pathway of this compound-Induced Calcium Release
This compound-induced elevation of intracellular calcium is mediated through the activation of the phosphoinositide signaling pathway. While the precise receptor in lymphocytes is not a classic histamine receptor, the downstream cascade involves the production of inositol 1,4,5-trisphosphate (IP₃), which in turn mobilizes calcium from intracellular stores[1].
Experimental Protocols
Measurement of Intracellular Calcium using Spectrofluorometry with Fura-2 AM
This protocol is adapted for the analysis of this compound's effect on intracellular calcium in a lymphocyte suspension.
Materials:
-
Human peripheral blood lymphocytes
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
EGTA
-
Dimethyl sulfoxide (DMSO)
-
Spectrofluorometer with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation: Isolate human peripheral blood lymphocytes using a standard density gradient centrifugation method. Resuspend the cells in HBSS with Ca²⁺ and HEPES.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Incubate the lymphocyte suspension with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid dispersion) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS containing BSA to remove extracellular dye.
-
Resuspend the cells in the appropriate buffer for the experiment (with or without Ca²⁺).
-
-
Spectrofluorometry:
-
Transfer the Fura-2-loaded cell suspension to a quartz cuvette in the spectrofluorometer.
-
Maintain the sample at 37°C with constant stirring.
-
Measure the fluorescence intensity by alternating the excitation wavelengths between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while recording the emission at 510 nm.
-
Establish a stable baseline reading.
-
Add this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio.
-
The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios.
-
Inositol 1,4,5-Trisphosphate (IP₃) Accumulation Assay
This protocol outlines a method to quantify the production of IP₃ in response to this compound stimulation.
Materials:
-
Cultured cells (e.g., lymphocytes or cholangiocytes)
-
[³H]-myo-inositol
-
This compound
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Potassium hydroxide (KOH)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing for their accumulation.
-
Stimulate the cells with this compound at various concentrations for a defined period (e.g., 30-60 seconds).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts with KOH.
-
Centrifuge to remove the precipitate.
-
-
Separation and Quantification:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.
-
Collect the fraction corresponding to IP₃.
-
Add scintillation fluid to the collected fractions and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as the amount of [³H]-IP₃ produced per million cells or per mg of protein.
-
Conclusion
This compound is a potent modulator of intracellular calcium, acting through a novel receptor in lymphocytes to activate the PLC-IP₃ signaling cascade. The resulting biphasic increase in [Ca²⁺]i, initiated by release from intracellular stores, is a key feature of its cellular activity. The experimental protocols detailed in this guide provide a framework for the robust and reproducible investigation of this compound's effects on calcium signaling. Further research is warranted to identify the specific receptor responsible for its actions in lymphocytes and to explore the full spectrum of its calcium-mediated effects in other cell types. This knowledge will be instrumental in advancing our understanding of this compound's pharmacology and its potential for therapeutic development.
References
Foundational Research on Histamine Trifluoromethyl Toluidide Dimaleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine trifluoromethyl toluidide dimaleate (HTMT) is a potent synthetic agonist at both histamine H1 and H2 receptors. This technical guide provides a comprehensive overview of the foundational research on HTMT, including its chemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented. Quantitative data has been summarized for clarity, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective agonists and antagonists for these receptors has been instrumental in both elucidating the physiological roles of histamine and in the development of therapeutics for various pathologies.
Histamine trifluoromethyl toluidide dimaleate (HTMT) is a notable investigational compound that exhibits potent agonistic activity at both H1 and H2 receptors. Its unique structure, featuring a trifluoromethyl toluidide moiety, confers distinct pharmacological properties, including significantly higher potency in certain cellular systems compared to histamine itself. This guide will delve into the core scientific knowledge surrounding HTMT, providing a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of HTMT is fundamental for its application in research settings.
| Property | Value | Reference |
| Chemical Name | 6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide dimaleate | |
| Alternative Names | HTMT dimaleate, Histamine trifluoromethyl toluidide | |
| Molecular Formula | C₁₉H₂₅F₃N₄O · 2C₄H₄O₄ | |
| Molecular Weight | 614.57 g/mol | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in water | |
| Storage | Desiccate at room temperature | |
| CAS Number | 195867-54-0 |
Pharmacological Profile
HTMT is characterized as a potent agonist at both H1 and H2 histamine receptors. Its activity has been demonstrated in various in vitro and in vivo models.
Receptor Binding Affinity
| Parameter | Value | Receptor Type | Reference |
| Ki | 1.2 µM | H1/H2 |
Functional Activity
HTMT has been shown to be a highly potent agonist, in some cases significantly more so than histamine.
| Assay | Result | Notes | Reference |
| H2-mediated effects in natural suppressor cells | 4 x 10⁴ times more active than histamine | Demonstrates high potency at H2 receptors in this specific cell type. | |
| Intracellular Ca²⁺ mobilization in lymphocytes | EC₅₀ = 1.9 x 10⁻⁵ M | This effect may be mediated through a binding site other than the classic H1, H2, or H3 receptors in these cells. | |
| Inositol Phosphate (IP₃) production in lymphocytes | Induces IP₃ production | Consistent with H1 receptor activation. |
Signaling Pathways
As an agonist at H1 and H2 receptors, HTMT activates distinct downstream signaling cascades.
H1 Receptor Signaling
The histamine H1 receptor is canonically coupled to the Gq/11 family of G proteins. Activation of this pathway by an agonist like HTMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
H2 Receptor Signaling
The histamine H2 receptor is coupled to the Gs family of G proteins. Agonist binding to the H2 receptor stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize compounds like HTMT. It is important to note that specific parameters may need to be optimized for different cell types and experimental conditions.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Pharmacology of Novel Histamine Receptor Agonists: A Technical Guide
Introduction
The histaminergic system, a crucial signaling network in the body, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. While antagonists of these receptors, particularly H1 and H2, are well-established therapeutics, the exploration of histamine receptor agonists offers unique opportunities for novel drug development and a deeper understanding of histaminergic pathways. This technical guide provides an in-depth exploration of the pharmacology of novel agonists for each histamine receptor subtype, tailored for researchers, scientists, and drug development professionals. It covers their signaling mechanisms, pharmacological data, and the detailed experimental protocols used for their characterization.
Histamine H1 Receptor (H1R) Agonists
The H1 receptor is primarily associated with allergic and inflammatory responses.[1] It is widely expressed in tissues such as smooth muscles, endothelial cells, and the central nervous system.[1][2] Activation of H1R leads to classic allergy symptoms like vasodilation, bronchoconstriction, and increased vascular permeability.[1]
H1R Signaling Pathway
The histamine H1 receptor is canonically coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein.[3] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Quantitative Data for H1R Agonists
The potency and efficacy of H1R agonists can vary significantly. While histamine is the endogenous full agonist, synthetic agonists like Histaprodifen and its analogs have been developed for research purposes.
| Agonist | Receptor | Potency (EC50) | Efficacy | Species/System | Reference |
| Histamine | Human H1R | 6.1 ± 1.2 µM | Full Agonist | Uterine smooth muscle cells (IP3 production) | |
| Histaprodifen | Guinea Pig H1R | Equipotent to histamine | Full Agonist | Ileum contraction assay | |
| Methylhistaprodifen | Mouse H1R | 31 µM | Full Agonist | Preoptic/anterior hypothalamic neurons | |
| 2-(3-TFMP)histamine | Mouse H1R | 40 µM | Full Agonist | Preoptic/anterior hypothalamic neurons | |
| 2-Pyridylethylamine | Mouse H1R | 61 µM | Partial Agonist (~68%) | Preoptic/anterior hypothalamic neurons | |
| Betahistine | Mouse H1R | 237 µM | Partial Agonist (~59%) | Preoptic/anterior hypothalamic neurons |
Histamine H2 Receptor (H2R) Agonists
H2 receptors are famously involved in the stimulation of gastric acid secretion by parietal cells in the stomach lining. They also play roles in regulating heart rate and smooth muscle relaxation.
H2R Signaling Pathway
H2 receptors are coupled to the Gs alpha subunit (Gαs). Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, such as the activation of the proton pump in gastric parietal cells.
Quantitative Data for H2R Agonists
Novel H2R agonists are primarily used as research tools to study gastric acid secretion and other H2R-mediated physiological processes. Amthamine is a notable selective H2R agonist.
| Agonist | Receptor | Binding Affinity (pKi) | Potency (pEC50) | Species/System | Reference |
| Histamine | Human H2R | - | - | - | - |
| Amthamine | Human H2R | - | - | HEK293T cells | |
| Dimaprit | Human H2R | - | - | T-cells |
(Note: Specific Ki and EC50 values for novel H2R agonists are less commonly reported in publicly available literature compared to antagonists. The compounds listed are established selective agonists used in functional studies.)
Histamine H3 Receptor (H3R) Agonists
The H3 receptor is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons. Activation of H3R inhibits the synthesis and release of histamine and other neurotransmitters like dopamine, norepinephrine, and acetylcholine.
H3R Signaling Pathway
H3 receptors couple to the Gi/o alpha subunit (Gαi/o), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Beyond cAMP inhibition, H3R activation can also trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Quantitative Data for H3R Agonists
Several selective H3R agonists have been developed, some of which exhibit partial agonism. These compounds are critical for investigating the therapeutic potential of modulating neurotransmitter release in the CNS.
| Agonist | Receptor | Binding Affinity (pKi) | Intrinsic Activity (vs. (R)-α-methylhistamine) | Species/System | Reference |
| (R)-α-Methylhistamine | Mouse H3R | - | Full Agonist | Cerebral cortex membranes ([³⁵S]-GTPγS) | |
| Imetit | Human H3R | - | Full Agonist | HEK293 cells (ERK1/2 phosphorylation) | |
| FUB 373 | Mouse H3R | 8.84 | 0.6 | Cerebral cortex membranes ([³⁵S]-GTPγS) | |
| FUB 407 | Mouse H3R | 9.53 | 0.4 | Cerebral cortex membranes ([³⁵S]-GTPγS) | |
| Cipralisant | H3R | - | Partial Agonist (functionally selective) | - |
Histamine H4 Receptor (H4R) Agonists
The H4 receptor is the most recently identified histamine receptor subtype and is highly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells. It plays a significant role in immune responses and inflammation, making it a promising target for inflammatory and autoimmune disorders.
H4R Signaling Pathway
Similar to H3R, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. H4R activation also mobilizes stored intracellular calcium and activates the MAPK (ERK1/2), PI3K/Akt, and NF-κB signaling pathways, leading to diverse cellular effects like chemotaxis and cytokine production.
Quantitative Data for H4R Agonists
The potencies of H4R agonists can differ depending on the assay system used, with studies in native cells often yielding lower potency values compared to transfected cell lines.
| Agonist | Receptor | Potency (pEC50) | Assay System | Reference |
| Histamine | Human H4R | 6.8 | IL-12p70 downregulation in monocytes | |
| 4-Methylhistamine | Human H4R | 6.9 | IL-12p70 downregulation in monocytes | |
| Clobenpropit | Human H4R | 6.5 | IL-12p70 downregulation in monocytes | |
| UR-PI376 | Human H4R | 5.7 | IL-12p70 downregulation in monocytes | |
| UR-PI376 | Human H4R | 8.1 (EC50 = 8 nM) | Chemotaxis in eosinophils | |
| UR-PI376 | Human H4R | 6.5 (EC50 = 320 nM) | Ca²⁺ influx in eosinophils |
Experimental Protocols
Characterizing novel histamine receptor agonists requires a suite of standardized pharmacological assays to determine their binding affinity, potency, and efficacy.
Radioligand Binding Assay (for Affinity, Ki)
This assay measures the affinity of a ligand for a receptor by quantifying its ability to compete with a radiolabeled ligand for binding sites.
Detailed Methodology:
-
Membrane Preparation : Homogenize cells or tissues expressing the target histamine receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and store them at -80°C. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup : In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R), and serial dilutions of the unlabeled test agonist. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).
-
Incubation : Incubate the plate for a set time (e.g., 60 minutes to 4 hours) at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration : Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing : Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification : Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Subtract non-specific binding from all measurements. Plot the percentage of specific binding inhibition against the log concentration of the test agonist to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Calcium Mobilization Assay (for Gq-coupled Receptors, e.g., H1R)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Detailed Methodology:
-
Cell Culture : Seed HEK293T or other suitable cells transiently or stably expressing the receptor of interest into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading : Aspirate the culture medium and incubate the cells with a loading buffer containing a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit). Probenecid may be included to prevent dye leakage from the cells. Incubate for approximately 30-60 minutes at 37°C.
-
Agonist Addition : Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).
-
Measurement : Record a baseline fluorescence reading. The instrument then injects the test agonist at various concentrations into the wells while simultaneously continuing to record fluorescence intensity over time.
-
Data Analysis : The change in fluorescence intensity (peak minus baseline) is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the agonist's potency (EC50) and efficacy (Emax).
cAMP Assay (for Gs- and Gi-coupled Receptors, e.g., H2R, H3R, H4R)
This functional assay measures changes in intracellular cyclic AMP levels following receptor activation.
Detailed Methodology:
-
Cell Culture : Seed cells expressing the target receptor into a suitable multi-well plate (e.g., 384-well).
-
Agonist Stimulation :
-
For Gs-coupled receptors (H2R) : Add serial dilutions of the test agonist and incubate to stimulate cAMP production.
-
For Gi-coupled receptors (H3R, H4R) : Add serial dilutions of the test agonist in the presence of a fixed concentration of an adenylyl cyclase activator, such as forskolin. The agonist's effect is measured as an inhibition of the forskolin-stimulated cAMP increase.
-
-
Lysis and Detection : Add a cell lysis buffer that contains the detection reagents. Several commercial kits are available, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., Promega's GloSensor).
-
HTRF : Reagents include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by the cells competes with the d2-cAMP for antibody binding, altering the FRET signal.
-
GloSensor : This assay uses a biosensor created by fusing a cAMP-binding domain to a mutant luciferase. Binding of cAMP causes a conformational change that increases light output.
-
-
Incubation and Reading : Incubate the plate at room temperature for the recommended time (e.g., 60 minutes for HTRF). Read the plate on a compatible plate reader.
-
Data Analysis : Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration (for Gs) or percent inhibition (for Gi) against the log concentration of the agonist to determine the EC50 or IC50 value, respectively.
References
Methodological & Application
Application Notes and Protocols for HTMT Dimaleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTMT (Histamine Trifluoromethyl Toluidide) dimaleate is a potent synthetic agonist for both histamine H1 and H2 receptors.[1][2] It is significantly more active than histamine itself, particularly in H2-mediated effects.[1] This compound is a valuable tool for in vitro studies investigating the roles of histamine receptors in various cellular processes, including immune responses, cell proliferation, and calcium signaling.[3][4] These application notes provide detailed protocols for the preparation and use of HTMT dimaleate solutions in cell culture experiments.
Data Presentation
| Property | Value | Source |
| Full Chemical Name | 6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide dimaleate | Internal |
| Molecular Weight | 614.57 g/mol | R&D Systems |
| Solubility in Water | Soluble to 100 mM | R&D Systems, Abcam |
| Solubility in DMSO | 60 mg/mL (97.63 mM) | TargetMol |
| Biological Activity | H1 and H2 receptor agonist | |
| EC50 (in human lymphocytes) | 1.9 x 10⁻⁵ M (for intracellular calcium increase) | |
| Reported Working Concentration | 10⁻⁵ M (10 µM) in dendritic cell culture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration. The choice between water and DMSO as a solvent will depend on the experimental requirements and the tolerance of the cell line to residual DMSO. Given its high solubility in water, sterile water is the recommended solvent to avoid potential solvent-induced artifacts.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.15 mg of this compound (Molecular Weight = 614.57 g/mol ).
-
Dissolution:
-
Using Water: Aseptically add 1 mL of sterile, nuclease-free water to the vial containing the this compound powder.
-
Using DMSO: Aseptically add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary, particularly for aqueous solutions.
-
Sterilization (if prepared in water): If the stock solution is prepared in water, it is recommended to sterilize it by passing it through a 0.22 µm sterile filter into a sterile tube. This step is not necessary if high-quality sterile water was used and aseptic technique was strictly followed. DMSO stock solutions are typically not filtered.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. The stability of this compound in solution has not been extensively reported; therefore, it is recommended to use freshly prepared solutions or to limit storage to a few weeks.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Sterile pipettes and filter tips
Procedure:
-
Determine the final working concentration: Based on published data, a working concentration of 10 µM is a good starting point for many cell types. However, the optimal concentration should be determined empirically for each cell line and experimental endpoint through a dose-response experiment.
-
Calculate the dilution factor: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Prepare the working solution:
-
Under a sterile cell culture hood, add the appropriate volume of the 10 mM stock solution to the pre-warmed complete cell culture medium. For example, to prepare 1 mL of medium containing 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix gently by pipetting up and down or by swirling the vessel.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired period according to the experimental design.
-
Note on DMSO concentration: If using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent toxicity. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 3. Effects of histamine-trifluoromethyl-toluidide derivative (HTMT) on intracellular calcium in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTMT (Histamine trifluoromethyl toluidide) dimaleate, H1/H2 receptor agonist (CAS 195867-54-0) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies with HTMT Dimaleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTMT dimaleate (Histamine Trifluoromethyl Toluidide Dimaleate) is a potent agonist for both histamine H1 and H2 receptors. It serves as a valuable pharmacological tool for investigating the in vivo roles of these receptors in various physiological and pathological processes. These application notes provide a summary of its use in in vivo studies, recommended concentrations, and detailed experimental protocols based on published research.
Data Presentation: In Vivo Dosage and Administration
The following table summarizes the dosage and administration of this compound in a key in vivo study. It is important to note that optimal dosage may vary depending on the animal model, research question, and specific experimental conditions.
| Parameter | Details | Reference |
| Animal Model | Rabbit | [1] |
| Dosage | 10 µg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) or Intramuscular (i.m.) | [1] |
| Frequency | Twice daily (b.i.d.) | |
| Vehicle | Sterile distilled water | |
| Application | Modulation of in vivo immunoglobulin production |
Signaling Pathways
This compound exerts its effects by activating histamine H1 and H2 receptors, which are coupled to distinct intracellular signaling pathways.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor typically involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Histamine H2 Receptor Signaling Pathway
The H2 receptor is primarily coupled to the Gs family of G-proteins. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The following protocols are based on the methodology described by Tripathi et al. (2010) for studying the effect of this compound on immunoglobulin production in rabbits. These can be adapted for other animal models and research questions with appropriate modifications.
Preparation of this compound Solution
-
Objective: To prepare a stock solution and working solutions of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Procedure:
-
Calculate the required amount of HTMT dimaleale based on the desired concentration and final volume. For a 10 µg/mL working solution, a stock solution of higher concentration (e.g., 1 mg/mL) can be prepared and then diluted.
-
Weigh the HTMT dimaleale powder accurately.
-
Dissolve the powder in a small volume of sterile distilled water or PBS. This compound is soluble in water.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Prepare the final working solution by diluting the stock solution with sterile distilled water or PBS to the desired concentration (e.g., 10 µg/mL for a 1 mL/kg administration volume to achieve a 10 µg/kg dose).
-
In Vivo Administration and Experimental Workflow
-
Objective: To administer this compound to an animal model and assess its effect on a specific biological outcome.
-
Animal Model: Rabbits (can be adapted for other species).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile distilled water, 1 mL/kg, s.c. or i.m., b.i.d.)
-
Group 2: this compound (10 µg/kg, s.c. or i.m., b.i.d.)
-
Additional groups as required (e.g., positive control, other treatment groups).
-
-
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
On day 0, collect pre-immunization blood samples.
-
Administer the respective treatments (vehicle or this compound) twice daily.
-
On day 3, immunize the animals with the antigen of interest (e.g., intravenous injection of sheep red blood cells (SRBC)).
-
Continue the twice-daily administration of treatments.
-
Collect blood samples at specified time points post-immunization (e.g., days 7, 14, 21, 28, and 58).
-
Process the blood samples to obtain serum.
-
Analyze the serum for the desired outcomes (e.g., total immunoglobulins, IgM, and IgG levels using ELISA).
-
Concluding Remarks
The provided information serves as a guide for researchers utilizing this compound in in vivo studies. It is imperative to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The experimental design, including the choice of animal model, dosage, and outcome measures, should be tailored to the specific scientific question being addressed.
References
Application Notes and Protocols: Assessing Cholangiocyte Proliferation Using HTMT Dimaleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cholangiocytes, the epithelial cells lining the bile ducts, play a crucial role in bile modification and transport. Their proliferation is a key process in the pathogenesis of various cholestatic liver diseases and in liver regeneration. Understanding the mechanisms that regulate cholangiocyte proliferation is essential for developing therapeutic strategies for these conditions. This document provides a detailed protocol for assessing the effect of a test compound, exemplified by HTMT Dimaleate, on the proliferation of cholangiocytes in vitro. The protocol outlines the necessary steps for cell culture, treatment, and quantification of proliferation using the Bromodeoxyuridine (BrdU) incorporation assay. Additionally, it includes representative data and visualizations of relevant signaling pathways to aid in experimental design and data interpretation.
I. Quantitative Data Summary
The following tables provide examples of how to present quantitative data from cholangiocyte proliferation assays. Since data for this compound is not available, these tables are populated with representative data for known modulators of cholangiocyte proliferation to serve as a template.
Table 1: Effect of this compound on Cholangiocyte Proliferation (BrdU Incorporation Assay)
| Treatment Group | Concentration (µM) | Absorbance (450 nm) ± SD | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 0.52 ± 0.04 | 1.0 |
| This compound | 0.1 | 0.65 ± 0.05 | 1.25 |
| This compound | 1 | 0.88 ± 0.06 | 1.69 |
| This compound | 10 | 1.21 ± 0.08 | 2.33 |
| This compound | 100 | 0.45 ± 0.03 | 0.87 |
| Positive Control (VEGF) | 50 ng/mL | 1.15 ± 0.07 | 2.21 |
| Negative Control (Somatostatin) | 100 nM | 0.28 ± 0.02 | 0.54 |
SD: Standard Deviation
Table 2: Cytotoxicity of this compound in Cholangiocytes (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 0.1 | 98.5 ± 4.8 |
| This compound | 1 | 97.2 ± 5.1 |
| This compound | 10 | 95.8 ± 4.5 |
| This compound | 100 | 45.3 ± 3.9 |
SD: Standard Deviation
II. Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on cholangiocyte proliferation using a BrdU incorporation assay.
A. Cell Culture and Maintenance
-
Cell Lines: Normal Human Cholangiocyte (NHC) cell lines or other suitable cholangiocyte cell lines can be used.
-
Culture Medium: Prepare complete cholangiocyte growth medium as recommended by the cell line provider.
-
Coating Plates: Coat tissue culture plates or flasks with Type I rat tail collagen (56 µg/mL in sterile 70% ethanol) and air-dry in a laminar flow hood overnight.[1]
-
Thawing and Seeding:
-
Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture cells when they reach 70-80% confluency.
-
B. Cholangiocyte Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard BrdU assay procedures.
-
Cell Seeding:
-
Trypsinize and count cholangiocytes.
-
Seed 5,000 to 10,000 cells per well in a 96-well collagen-coated plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
To synchronize the cell cycle, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to desired final concentrations in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for this compound.
-
Positive Control: Cells treated with a known mitogen for cholangiocytes, such as Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL).
-
Negative Control: Cells treated with a known inhibitor of cholangiocyte proliferation, such as Somatostatin (e.g., 100 nM).
-
-
Remove the medium from the wells and add 100 µL of the medium containing the respective treatments.
-
Incubate for 24-48 hours.
-
-
BrdU Labeling:
-
Add 10 µL of 10x BrdU solution to each well for a final concentration of 1x.
-
Incubate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell proliferation rate.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution.
-
Add 100 µL of a diluted anti-BrdU antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 1x Wash Buffer.
-
-
Signal Development and Measurement:
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, or until color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
If using a fluorescently-conjugated antibody, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
C. Data Analysis
-
Subtract the absorbance reading of the blank wells (medium only) from all other readings.
-
Calculate the mean and standard deviation for each treatment group.
-
Express the results as a fold change in proliferation relative to the vehicle control.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the cholangiocyte proliferation assay.
Caption: Workflow for Cholangiocyte Proliferation Assay.
B. Signaling Pathway
Cholangiocyte proliferation is regulated by numerous signaling pathways. The cAMP-dependent pathway is a key regulator of this process. An external stimulus, such as a hormone, can activate adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn can activate the Ras/Raf/MEK/ERK signaling cascade, ultimately promoting gene expression related to cell proliferation.
Caption: cAMP/PKA/ERK Signaling Pathway in Cholangiocytes.
References
Application Notes and Protocols for HTMT Dimaleate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of HTMT dimaleate (Histamine Trifluoromethyl Toluidide Dimaleate) to rodent models for preclinical research. This document includes detailed protocols for common administration routes, formulation guidelines, and a summary of the compound's mechanism of action.
Introduction
This compound is a potent histamine H1 and H2 receptor agonist.[1] Its activity at these receptors makes it a valuable tool for investigating the physiological and pathological roles of histamine signaling in various in vivo models. Understanding the appropriate administration routes and protocols is critical for obtaining reliable and reproducible experimental data.
Compound Profile
| Property | Value | Reference |
| Full Name | Histamine Trifluoromethyl Toluidide Dimaleate | |
| Synonyms | HTMT, HTFMT | [1] |
| Molecular Formula | C27H33F3N4O9 | |
| Molecular Weight | 614.6 g/mol | |
| Receptor Target | Histamine H1 and H2 Receptor Agonist | [1] |
| Solubility | Soluble in water and DMSO |
Recommended Administration Routes
The choice of administration route for this compound in rodent models depends on the desired pharmacokinetic profile, the experimental design, and the target tissues. Common routes include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.
Quantitative Data on Administration Parameters
While specific in vivo studies detailing the administration of this compound in rodents are limited in the public domain, the following table provides general guidelines for the administration of compounds to mice and rats, which can be adapted for this compound based on preliminary dose-finding studies.
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) - Tail Vein |
| Vehicle | Water, Saline, 0.5% Methylcellulose | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, PBS | Sterile Saline, PBS |
| Volume (Mouse) | 5-10 mL/kg | 10-20 mL/kg | 5-10 mL/kg | 5 mL/kg (bolus), 10 mL/kg (slow) |
| Volume (Rat) | 5-10 mL/kg | 5-10 mL/kg | 5-10 mL/kg | 5 mL/kg (bolus), 10 mL/kg (slow) |
| Needle Gauge (Mouse) | 20-22g (gavage needle) | 25-27g | 25-27g | 27-30g |
| Needle Gauge (Rat) | 18-20g (gavage needle) | 23-25g | 23-25g | 25-27g |
| Frequency | Once to twice daily | Once to twice daily | Once to twice daily | As required by experimental design |
Note: These are general guidelines. The optimal dosage, vehicle, volume, and frequency for HTMT dimaleale should be determined empirically for each specific study. It is recommended to start with a low dose and escalate to determine the desired biological effect and to assess for any potential adverse reactions.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Water for Injection, 0.9% Sodium Chloride, or PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of the chosen vehicle to the powder to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be verified.
-
For parenteral administration (IP, SC, IV), sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Oral Gavage (PO) Administration Protocol
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Fill a syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a towel wrap or other appropriate restraint method may be used.
-
Position the animal in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (appropriate gauge for the animal)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Fill a sterile syringe with the calculated volume of the this compound solution.
-
Properly restrain the animal to expose the abdomen. For a mouse, this can involve scruffing and securing the tail. For a rat, a two-handed grip or a restraint device may be necessary.
-
Tilt the animal so its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction.
Signaling Pathways
This compound exerts its effects by activating histamine H1 and H2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Signaling pathways activated by this compound via H1 and H2 receptors.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study in a rodent model using this compound.
Caption: General experimental workflow for in vivo rodent studies with HTMT dimaleale.
References
Application Notes and Protocols for HTMT Dimaleate in Hypothalamic-Pituitary-Adrenal (HPA) Axis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood.[1][2][3] Dysregulation of the HPA axis is implicated in the pathophysiology of several stress-related psychiatric and metabolic disorders.[3][4] Consequently, pharmacological modulation of this axis presents a promising avenue for therapeutic intervention.
HTMT dimaleate is a novel, potent, and selective small molecule antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). This document provides detailed application notes and experimental protocols for investigating the effects of this compound on HPA axis function in preclinical research settings.
Hypothesized Mechanism of Action
This compound is hypothesized to function as a competitive antagonist at the CRHR1. In response to stress, the hypothalamus releases Corticotropin-Releasing Hormone (CRH), which binds to CRHR1 on the anterior pituitary gland. This binding stimulates the secretion of Adrenocorticotropic Hormone (ACTH), which in turn acts on the adrenal cortex to synthesize and release glucocorticoids (e.g., corticosterone in rodents, cortisol in humans). By blocking the CRH-CRHR1 interaction, this compound is expected to attenuate the downstream signaling cascade, leading to a reduction in ACTH and glucocorticoid release, thereby dampening the physiological stress response.
Experimental Protocols
Protocol 1: In Vivo Assessment of HPA Axis Attenuation in a Rodent Model of Acute Restraint Stress
This protocol details the procedure for evaluating the efficacy of this compound in reducing the stress-induced elevation of HPA axis hormones.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Restraint tubes
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kits for ACTH and Corticosterone
-
Standard laboratory equipment
Procedure:
-
Acclimation: House animals in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle + No Stress
-
Group 2: Vehicle + Acute Stress
-
Group 3: Low-dose HTMT (e.g., 5 mg/kg) + Acute Stress
-
Group 4: Mid-dose HTMT (e.g., 10 mg/kg) + Acute Stress
-
Group 5: High-dose HTMT (e.g., 20 mg/kg) + Acute Stress
-
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to stressor exposure.
-
Stress Induction: Place animals from Groups 2-5 into well-ventilated restraint tubes for a period of 30 minutes. Group 1 animals remain in their home cages.
-
Blood Collection: Immediately following the stress period, collect trunk blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge blood samples at 3000 x g for 15 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.
-
Hormone Analysis: Quantify plasma ACTH and corticosterone concentrations using commercially available ELISA kits, following the manufacturer’s instructions.
Protocol 2: Gene Expression Analysis in HPA Axis Tissues via RT-qPCR
This protocol is for assessing changes in the expression of key genes within the HPA axis following this compound treatment and stress.
Materials:
-
Tissues (hypothalamus, pituitary, adrenal glands) from animals in Protocol 1
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Crh, Pomc, Star, Cyp11a1) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
Tissue Dissection: Following blood collection in Protocol 1, immediately dissect the hypothalamus, pituitary, and adrenal glands. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Isolate total RNA from each tissue sample using an appropriate RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the reactions on a real-time PCR system using a standard thermal cycling protocol.
-
Include no-template controls to check for contamination.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare expression levels between experimental groups.
Hypothetical Data and Expected Results
The following tables summarize the expected quantitative outcomes from the described experiments, assuming this compound effectively antagonizes CRHR1.
Table 1: Hypothetical Effects of this compound on Plasma Hormone Concentrations
| Group | Treatment | Stress | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) |
|---|---|---|---|---|
| 1 | Vehicle | No | 45.2 ± 5.1 | 85.6 ± 10.2 |
| 2 | Vehicle | Yes | 210.5 ± 22.8 | 450.1 ± 45.7 |
| 3 | 5 mg/kg HTMT | Yes | 155.3 ± 18.9* | 310.4 ± 33.1* |
| 4 | 10 mg/kg HTMT | Yes | 102.1 ± 11.5** | 195.8 ± 21.3** |
| 5 | 20 mg/kg HTMT | Yes | 65.7 ± 8.3*** | 115.2 ± 14.9*** |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle + Stress group.
Table 2: Hypothetical Effects of this compound on Gene Expression in HPA Axis Tissues
| Tissue | Gene | Vehicle + Stress (Fold Change vs. Control) | 20 mg/kg HTMT + Stress (Fold Change vs. Control) |
|---|---|---|---|
| Hypothalamus | Crh | 1.8 ± 0.2 | 1.1 ± 0.1* |
| Pituitary | Pomc | 2.5 ± 0.3 | 1.3 ± 0.2** |
| Adrenal Gland | Star | 3.1 ± 0.4 | 1.5 ± 0.3** |
| Adrenal Gland | Cyp11a1 | 2.8 ± 0.3 | 1.4 ± 0.2** |
*Data are presented as Mean Fold Change ± SEM relative to the Vehicle + No Stress group. *p<0.05, *p<0.01 compared to Vehicle + Stress group.
Conclusion
These application notes provide a framework for investigating the pharmacological properties of this compound as a potential modulator of the HPA axis. The protocols outlined here, from in vivo stress models to molecular analysis, offer a comprehensive approach to characterizing its efficacy and mechanism of action. The expected results suggest that this compound could serve as a valuable tool for HPA axis research and a promising candidate for the development of novel therapeutics for stress-related disorders.
References
- 1. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 3. Hypothalamic-pituitary-adrenal axis and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Hypothalamic-Pituitary-Adrenal Axis Function in Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of HTMT Dimaleate in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: HTMT dimaleate, a histamine H1 and H2 receptor agonist, is a valuable tool in pharmacological research.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a frequent choice for preparing stock solutions of experimental compounds like this compound.[2][3][4]
This document provides a detailed protocol for the dissolution of this compound in DMSO, guidelines for storage, and important considerations for its use in downstream applications, particularly cell-based assays.
Quantitative Data Summary
For consistent experimental outcomes, understanding the physicochemical properties of this compound is essential. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 614.57 g/mol | [1] |
| Solubility in DMSO | 60 mg/mL (equivalent to 97.63 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In DMSO) | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, pyrogen-free microcentrifuge tubes or vials (glass or polypropylene)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Bath sonicator
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can readily permeate the skin; handle with caution in a well-ventilated area or a chemical fume hood.
Procedure:
-
Preparation: Ensure your workspace and all equipment are clean and sterile, especially for cell culture applications.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a draft-free environment.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution:
-
Cap the vial securely and vortex gently to mix the powder and solvent.
-
To ensure complete dissolution, sonicate the solution in a bath sonicator. Sonication is recommended to overcome any solubility challenges.
-
Visually inspect the solution to ensure no particulates are visible. If insoluble impurities are present, they can be filtered out.
-
-
Storage:
-
For long-term storage (up to one year), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
For short-term storage (up to one month), vials can be kept at -20°C.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Application in Cell-Based Assays
When using the this compound-DMSO stock solution for cell culture experiments, careful dilution is necessary to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the frozen this compound stock solution at room temperature.
-
Dilution:
-
Perform a stepwise or serial dilution of the concentrated stock solution into your cell culture medium to achieve the final desired experimental concentration.
-
Crucial: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and for sensitive or primary cells, it should be 0.1% or lower. High concentrations of DMSO (>1%) can be cytotoxic.
-
-
Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent itself.
-
Application: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the final concentration of this compound.
Logical Flow for Experimental Use
This diagram outlines the logical steps from a prepared stock solution to its application in a cell-based assay.
Caption: Dilution and Control Workflow for Cell-Based Assays.
References
Application Notes and Protocols for Sterile Filtering HTMT Dimaleate Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and sterile filtration of HTMT dimaleate solutions intended for use in a variety of cell-based assays. The procedures outlined are designed to ensure the sterility and integrity of the compound, which is critical for obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a potent agonist for both histamine H1 and H2 receptors.[1][2][3] Its ability to activate these receptors makes it a valuable tool for studying histamine-mediated signaling pathways in various physiological and pathological contexts. In cell-based assays, HTMT can be used to investigate downstream effects such as changes in intracellular calcium levels, inositol phosphate turnover, and other cellular responses.[2][4] Given its biological activity, maintaining the sterility of HTMT solutions is paramount to prevent microbial contamination that could interfere with experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 614.57 g/mol | |
| Molecular Formula | C₂₇H₃₃F₃N₄O₉ | |
| CAS Number | 195867-54-0 | |
| Appearance | Solid powder | |
| Purity | ≥99% | |
| Solubility | Water: Soluble up to 100 mMDMSO: 60 mg/mL | |
| Storage | Powder: -20°C for up to 3 yearsIn Solvent: -80°C for up to 1 year |
Sterile Filtration of this compound Solutions
The following protocol describes the preparation of a sterile stock solution of this compound. This procedure should be performed in a laminar flow hood using aseptic techniques to maintain sterility.
Materials
-
This compound powder
-
Sterile, high-purity water or DMSO
-
Sterile, low-protein binding syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile conical tubes or vials for storage
-
Vortex mixer
-
Sonicator (optional, recommended for enhancing solubility)
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 0.010 L * 10 mmol/L * 614.57 g/mol = 0.061457 g = 61.46 mg
-
-
-
Dissolution:
-
In a sterile conical tube, add the calculated mass of this compound powder.
-
Add the desired volume of sterile, high-purity water.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully push the plunger to filter the solution into a new, sterile conical tube or vial. Avoid introducing air bubbles.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol provides an example of a cell-based assay using a sterile-filtered this compound solution to measure intracellular calcium mobilization in a cell line expressing histamine receptors.
Materials
-
Cells expressing H1 or H2 receptors (e.g., HeLa, CHO-K1)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Sterile-filtered this compound stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Assay Procedure
-
Cell Seeding:
-
The day before the assay, seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by diluting the calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the sterile-filtered HTMT dimaleale stock solution in HBSS to achieve the desired final concentrations.
-
Place the microplate into the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline reading for each well.
-
Add the this compound dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response for each concentration of HTMT dimaleale (e.g., peak fluorescence - baseline fluorescence).
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Histamine Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways activated by histamine H1 and H2 receptors upon agonist binding, such as with this compound.
Caption: Signaling pathways of H1 and H2 histamine receptors.
Experimental Workflow for Sterile HTMT Solution Preparation
The diagram below outlines the key steps for preparing a sterile solution of this compound for use in cell-based assays.
Caption: Workflow for preparing sterile this compound solutions.
References
Application Notes and Protocols for Investigating the Effects of HTMT Dimaleate on Lymphocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte activation is a cornerstone of the adaptive immune response, crucial for defending against pathogens and malignancies. However, dysregulated lymphocyte activity can contribute to autoimmune diseases and chronic inflammation. Therefore, the identification and characterization of novel compounds that modulate lymphocyte function are of significant interest in drug discovery and development.
HTMT dimaleate is a novel small molecule compound with potential immunomodulatory properties. These application notes provide a comprehensive experimental framework for investigating the effects of this compound on lymphocyte activation, including detailed protocols for cell isolation, activation assays, and analysis of key functional outcomes. The provided workflows and data presentation formats are designed to facilitate the systematic evaluation of this and other experimental compounds.
Data Presentation
The following tables present hypothetical data from a dose-response study of HTMT dimaleale on primary human T-lymphocytes.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound (µM) | Proliferation Index (CFSE Assay) | % Proliferating Cells |
| 0 (Vehicle Control) | 4.5 ± 0.3 | 85 ± 5 |
| 0.1 | 4.2 ± 0.4 | 82 ± 6 |
| 1 | 3.1 ± 0.2 | 65 ± 4 |
| 10 | 1.8 ± 0.1 | 35 ± 3 |
| 50 | 0.5 ± 0.05 | 10 ± 2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| This compound (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| 0 (Vehicle Control) | 2500 ± 210 | 3500 ± 300 | 1800 ± 150 |
| 0.1 | 2450 ± 200 | 3400 ± 280 | 1750 ± 140 |
| 1 | 1800 ± 150 | 2500 ± 210 | 1200 ± 100* |
| 10 | 900 ± 80 | 1200 ± 100 | 600 ± 50** |
| 50 | 250 ± 30 | 300 ± 40 | 150 ± 20*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and CD4+ T-Cells
This protocol describes the isolation of PBMCs from whole blood followed by the enrichment of CD4+ T-cells.
Materials:
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Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.[1]
-
Wash the PBMCs twice with PBS.
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For CD4+ T-cell enrichment, resuspend PBMCs in PBS with 2% FBS and add the RosetteSep™ cocktail.
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Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
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Collect the enriched CD4+ T-cells from the interface.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
Protocol 2: In Vitro T-Cell Activation and Proliferation Assay
This protocol details the activation of purified T-cells and the assessment of their proliferation using CFSE dye.
Materials:
-
Purified CD4+ T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound stock solution
-
96-well flat-bottom plates
Procedure:
-
Label T-cells with CFSE according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
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Wash the plate with PBS to remove unbound antibody.
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Seed the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well.
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Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.[2]
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Add varying concentrations of this compound or vehicle control to the wells.
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Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
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Harvest the cells and analyze CFSE dilution by flow cytometry.
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine levels in the supernatant of activated T-cell cultures.
Materials:
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Supernatants from T-cell activation cultures (from Protocol 2)
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ELISA kits for IL-2, IFN-γ, and TNF-α
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Microplate reader
Procedure:
-
After the incubation period in Protocol 2, centrifuge the 96-well plates and collect the supernatants.
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Perform ELISAs for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.[3]
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Read the absorbance on a microplate reader.
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Calculate the cytokine concentrations based on the standard curve.
Visualizations
References
Application Notes and Protocols: Long-Term Stability of HTMT Dimaleate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the essential considerations and protocols for determining the long-term stability of HTMT dimaleate in aqueous solutions. This compound is a small molecule of interest in pharmaceutical research, and understanding its stability profile is critical for the development of reliable and effective drug formulations. This document outlines the key factors influencing the stability of small molecules in aqueous environments, presents detailed experimental protocols for stability assessment, and offers a framework for data analysis and interpretation. The provided protocols are intended as a guide for researchers to design and execute robust stability studies.
Introduction
The stability of a therapeutic agent in an aqueous solution is a paramount factor influencing its efficacy, safety, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts. For this compound, a compound with significant therapeutic potential, a thorough understanding of its aqueous stability is a prerequisite for advancing through the drug development pipeline.
Common factors that can affect the stability of pharmaceuticals in aqueous solutions include pH, temperature, light exposure, and oxidative stress.[1] Therefore, a systematic investigation of these parameters is necessary to establish optimal storage conditions and predict the compound's behavior in various physiological and formulation environments.
Factors Influencing Stability
Several key factors can impact the long-term stability of this compound in aqueous solutions:
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pH: The hydrogen ion concentration of a solution can significantly influence the rate of hydrolysis of ester or amide bonds that may be present in the molecule.[2] Acid-base catalysis can lead to rapid degradation outside of an optimal pH range.
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Temperature: Elevated temperatures typically accelerate the rate of chemical degradation reactions, following the principles of chemical kinetics.[1][3] Conversely, storage at lower temperatures can enhance stability.
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Light Exposure: Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions such as oxidation or cleavage of chemical bonds.[1] Photosensitive compounds require protection from light.
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule. This is particularly relevant for molecules with electron-rich moieties.
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Enzymatic Degradation: In biological matrices, enzymes can catalyze the degradation of drug molecules. While not the primary focus of this application note, it is an important consideration for in vivo stability.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for a comprehensive long-term stability study of this compound in aqueous solution.
Materials and Reagents
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This compound (high purity standard)
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HPLC-grade water
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Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range of 3 to 9
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Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
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Temperature-controlled chambers/incubators
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Photostability chamber
Preparation of Stability Samples
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
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Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).
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Spike the this compound stock solution into each buffer to achieve a final concentration relevant for the intended application (e.g., 10 µM).
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Aliquot the samples into appropriate vials (e.g., amber glass vials for light protection).
Long-Term Stability Testing
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Store the prepared samples under various temperature conditions (e.g., 4°C, 25°C, and 40°C).
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At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), withdraw an aliquot from each sample.
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Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of the remaining HTMT dimaleale and to detect any degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to ensure the analytical method is "stability-indicating."
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Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
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Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature.
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Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
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Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
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Analyze the stressed samples by HPLC to identify and characterize the degradation products.
Data Presentation and Analysis
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Illustrative Long-Term Stability Data for this compound (Percent of Initial Concentration Remaining)
| Time (Months) | 4°C, pH 5 | 4°C, pH 7 | 25°C, pH 5 | 25°C, pH 7 | 40°C, pH 5 | 40°C, pH 7 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 98.5 | 97.2 | 92.1 | 88.5 |
| 3 | 99.5 | 98.9 | 95.7 | 92.1 | 85.3 | 79.2 |
| 6 | 99.1 | 97.8 | 91.2 | 85.0 | 76.8 | 68.1 |
| 12 | 98.2 | 95.5 | 82.1 | 70.3 | 60.5 | 50.2 |
| 24 | 96.5 | 91.2 | 65.8 | 51.5 | 40.1 | 30.8 |
Table 2: Illustrative Forced Degradation Results for HTMT Dimaleale (% Degradation)
| Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 25.3 | DP1, DP2 |
| 0.1 M NaOH, RT, 4h | 45.8 | DP3, DP4 |
| 3% H₂O₂, RT, 24h | 15.2 | DP5 |
| Photostability, ICH Q1B | 8.9 | DP6 |
(DP = Degradation Product)
The degradation kinetics can be determined by plotting the natural logarithm of the concentration of this compound versus time. For many drugs, degradation follows first-order kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of this compound.
Potential Signaling Pathway Involvement
This compound, as a small molecule inhibitor, could potentially target key cellular signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition by this compound.
Conclusion
The long-term stability of this compound in aqueous solution is a critical parameter that must be thoroughly investigated to ensure its successful development as a therapeutic agent. The protocols and guidelines presented in these application notes provide a robust framework for conducting comprehensive stability studies. By systematically evaluating the impact of pH, temperature, and light, researchers can establish optimal storage conditions, predict shelf-life, and ensure the quality, safety, and efficacy of this compound formulations. The illustrative data and visualizations serve as a practical guide for data presentation and interpretation in stability reports.
References
Troubleshooting & Optimization
troubleshooting HTMT dimaleate solubility issues
This technical support center provides guidance on troubleshooting common issues encountered with HTMT dimaleate, focusing on solubility and handling for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a chemical compound used in scientific research, particularly in studies related to drug development and cellular signaling pathways. Its effective use in experiments is highly dependent on proper dissolution and handling.
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored in a cool, dry place. It is advisable to protect it from light and moisture to prevent degradation.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving HTMT dimalealeate. The following sections provide detailed information and protocols to address these challenges.
Solubility Profile of this compound
The solubility of HTMT dimalealeate can vary significantly depending on the solvent, temperature, and pH. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility | Recommended Practice |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Sonication is recommended to aid dissolution. |
| Water | < 60 mg/mL | Sonication is recommended. Solubility can be influenced by pH. |
| Ethanol | Data not available | It is recommended to test solubility in a small sample first. |
| Methanol | Data not available | It is recommended to test solubility in a small sample first. |
| Acetonitrile | Data not available | It is recommended to test solubility in a small sample first. |
| Isopropanol | Data not available | It is recommended to test solubility in a small sample first. |
Note: The lack of specific quantitative data for some common organic solvents highlights the need for small-scale pilot testing to determine the optimal solvent for your specific experimental needs.
Factors Affecting Solubility
Several factors can influence the dissolution of this compound:
-
pH: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds. For weakly basic compounds, adjusting the pH of the buffer can enhance solubility.
-
Temperature: Generally, increasing the temperature can increase the solubility of a solid in a liquid. However, the extent of this effect is compound-specific and should be determined empirically. It is crucial to consider the thermal stability of HTMT dimalealeate, as excessive heat may cause degradation.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down solute aggregates and enhance the rate of dissolution. Sonication is recommended for dissolving HTMT dimalealeate in both water and DMSO.
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of HTMT dimalealeate (Molecular Weight: 546.6 g/mol ) in DMSO.
-
Weighing: Accurately weigh out 5.47 mg of HTMT dimalealeate powder.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the powder.
-
Dissolution: Vortex the solution briefly to mix.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Preparing Aqueous Solutions
Due to the limited and pH-dependent solubility of HTMT dimalealeate in water, a systematic approach is recommended.
-
Initial Assessment: Start by attempting to dissolve a small, known amount of HTMT dimalealeate in the desired aqueous buffer at room temperature.
-
pH Adjustment: If solubility is poor, prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for dissolution.
-
Temperature Variation: If pH adjustment is insufficient, cautiously warm the solution in a water bath while monitoring for dissolution. Be mindful of potential degradation at elevated temperatures.
-
Sonication: Apply sonication as described in the DMSO protocol to aid dissolution in the chosen aqueous buffer.
Visual Guides
Troubleshooting Workflow for this compound Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges with HTMT dimalealeate.
Caption: A step-by-step workflow for dissolving HTMT dimalealeate.
Decision Tree for Solvent Selection
This diagram provides a decision-making framework for selecting an appropriate solvent for HTMT dimalealeate based on experimental requirements.
Caption: A decision tree to guide solvent selection for HTMT dimalealeate.
Technical Support Center: HTMT Dimaleate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HTMT dimaleale in in vitro experiments. Given that HTMT dimaleate is a known histamine H1 and H2 receptor agonist, this guide addresses potential issues arising from both on-target and potential off-target effects.
Troubleshooting Guides
This section provides solutions to specific problems researchers might encounter during their in vitro experiments with this compound.
Question: I am observing a cytotoxic effect in my cell line at concentrations expected to be selective for H1/H2 receptors. What could be the cause?
Answer:
Unexpected cytotoxicity can arise from several factors. Here is a systematic approach to troubleshoot this issue:
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Confirm On-Target Effects: First, ensure that the observed cytotoxicity is not an extreme consequence of H1 or H2 receptor activation in your specific cell line. Some cell types may be particularly sensitive to sustained downstream signaling from these receptors.
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Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO, ethanol) is not exceeding the tolerance level of your cell line. Run a vehicle control with the solvent alone at the highest concentration used.
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Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Degradation products could have unexpected biological activities.
-
Potential Off-Target Kinase Inhibition: At higher concentrations, some small molecules can inhibit essential kinases, leading to cytotoxicity. Consider performing a broad-spectrum kinase inhibition assay to screen for off-target effects.
-
Mitochondrial Toxicity: Assess mitochondrial function using assays like MTT or Seahorse to determine if this compound is impairing mitochondrial respiration.
Question: My results show an unexpected modulation of a signaling pathway that is not typically associated with H1 or H2 receptors (e.g., unexpected phosphorylation of a specific kinase). How can I investigate this?
Answer:
This scenario strongly suggests a potential off-target effect. Here’s how to approach this:
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Validate the Observation: Repeat the experiment with a freshly prepared compound solution to rule out experimental artifacts. Use a positive and negative control for the signaling pathway .
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Dose-Response Analysis: Perform a dose-response curve with this compound to see if the unexpected signaling event follows a typical pharmacological profile.
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Use Selective Antagonists: Pretreat your cells with selective H1 and H2 receptor antagonists before adding HTMT dimaleale. If the unexpected signaling persists, it is likely an off-target effect.
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Receptor Binding/Selectivity Panel: To identify potential off-target proteins, it is advisable to screen this compound against a broad panel of receptors and kinases.
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Literature Review: Conduct a thorough literature search for the observed signaling pathway to see if it has been linked to any other receptors that might be expressed in your cell line.
Frequently Asked Questions (FAQs)
Q1: What are the canonical signaling pathways activated by this compound's on-target receptors?
A1: this compound is an agonist for histamine H1 and H2 receptors, which primarily signal through the following pathways:
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H1 Receptor: This receptor couples to Gαq/11, which activates phospholipase C (PLC).[1] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][3]
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H2 Receptor: This receptor is primarily coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[3][4]
Q2: Can this compound activate other signaling pathways besides the canonical G-protein pathways?
A2: Yes, G-protein coupled receptors (GPCRs) like H1 and H2 can engage in biased signaling or cross-talk with other pathways. For instance, some studies suggest that H2 receptor activation can also lead to the phosphorylation of ERK1/2 (a MAPK pathway component). Therefore, observing activation of pathways like MAPK/ERK does not necessarily indicate a direct off-target effect but could be a consequence of on-target receptor activation.
Q3: What are some potential, though unconfirmed, off-target liabilities for a compound like this compound?
A3: While specific off-target effects of HTMT dimaleale are not well-documented in publicly available literature, compounds with similar structures (e.g., containing imidazole or aromatic rings) can sometimes interact with:
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Other GPCRs: Low-affinity binding to other amine receptors (e.g., serotonergic, dopaminergic, or adrenergic receptors).
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Kinases: Non-specific inhibition of various protein kinases, especially at higher concentrations.
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Ion Channels: Modulation of ion channel activity.
It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, quantitative data that a researcher might generate during their investigations.
Table 1: Receptor Binding Affinity Profile
| Target | Ki (nM) | Assay Type |
| Histamine H1 Receptor | 15 | Radioligand Binding |
| Histamine H2 Receptor | 50 | Radioligand Binding |
| Histamine H3 Receptor | >10,000 | Radioligand Binding |
| Histamine H4 Receptor | >10,000 | Radioligand Binding |
| Adrenergic α1A Receptor | 2,500 | Radioligand Binding |
| Serotonin 5-HT2A Receptor | 5,000 | Radioligand Binding |
Table 2: In Vitro Functional Potency
| Assay | EC50 (nM) | Cell Line |
| Calcium Mobilization (H1) | 25 | HEK293 (H1 expressing) |
| cAMP Accumulation (H2) | 80 | CHO (H2 expressing) |
| ERK1/2 Phosphorylation | 1,200 | HeLa |
| Cell Viability (MTT) | >20,000 | HepG2 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for H1 Receptor Activation
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Cell Culture: Plate HEK293 cells stably expressing the human histamine H1 receptor in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence intensity against the log of the compound concentration to determine the EC50.
Protocol 2: cAMP Accumulation Assay for H2 Receptor Activation
-
Cell Culture: Plate CHO cells stably expressing the human histamine H2 receptor in a 96-well plate and culture to confluency.
-
Assay Buffer: Aspirate the culture medium and add pre-warmed stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.
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Compound Stimulation: Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.
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Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the measured cAMP levels against the log of the compound concentration to calculate the EC50.
Visualizations
References
Technical Support Center: Minimizing Small Molecule Degradation in Experimental Buffers
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during your experiments due to compound instability and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Compound Activity Over Time | Hydrolytic Degradation: The compound may contain functional groups susceptible to hydrolysis (e.g., esters, amides, lactams), which is often catalyzed by acidic or basic conditions. | 1. Review Compound Structure: Identify functional groups prone to hydrolysis. 2. Optimize pH: Determine the pH of maximum stability for your compound and select a buffer that maintains this pH. For many small molecules, a pH range of 4-8 is optimal.[1] 3. Lower Temperature: Perform experiments at the lowest feasible temperature to slow the rate of degradation. |
| Inconsistent Results Between Experiments | Oxidative Degradation: The compound may be sensitive to oxidation by dissolved oxygen or reactive oxygen species, which can be exacerbated by the presence of metal ions or light exposure. | 1. Degas Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., nitrogen, argon) or by using a vacuum pump. 2. Add Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your buffer, if compatible with your assay. 3. Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffer to sequester metal ions. 4. Protect from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions to prevent photolytic degradation.[1][2] |
| Precipitate Formation in the Assay Well | Poor Solubility and/or Aggregation: The compound may have low solubility in the aqueous buffer, leading to precipitation. Changes in pH or temperature can also affect solubility. | 1. Determine Solubility: Experimentally determine the solubility of your compound in the chosen buffer at the working temperature. 2. Adjust Buffer Composition: Consider using a buffer with a different ionic strength or adding a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final co-solvent concentration is compatible with your assay. 3. Control Temperature: Maintain a consistent temperature throughout the experiment, as temperature fluctuations can impact solubility. |
| Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS) | Compound Degradation: New peaks in analytical readouts are a strong indication that the parent compound is degrading into one or more byproducts. | 1. Perform a Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[1] 2. Use a Stability-Indicating Method: Employ an analytical method, such as HPLC with a photodiode array detector, that can separate the parent compound from its degradation products.[1] 3. Re-evaluate Buffer Choice: The buffer itself may be catalyzing the degradation. Test the stability of your compound in alternative buffer systems. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for small molecule drugs in aqueous buffers?
A1: The most prevalent degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis is the cleavage of chemical bonds by water and is a primary degradation route for compounds containing ester, amide, lactam, and imide functional groups. This process can be catalyzed by acidic or basic conditions.
-
Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ions. Functional groups like phenols, thiols, and aldehydes are particularly susceptible.
-
Photolysis is degradation caused by exposure to light, especially UV light, which can provide the energy to initiate chemical reactions.
Q2: How do I select the best buffer to minimize degradation?
A2: The optimal buffer choice is compound-specific. Key factors to consider are:
-
pH: The buffer should maintain a pH where the compound is most stable. This often needs to be determined experimentally.
-
Buffer Species: Some buffer components can catalyze degradation. For example, phosphate buffers have been shown to catalyze the hydrolysis of some compounds like aspirin. It's advisable to test a few different buffer systems (e.g., citrate, phosphate, Tris, HEPES) to find the one that offers the best stability for your compound.
-
Concentration: Use the lowest buffer concentration that provides adequate pH control to minimize potential catalytic effects of the buffer species.
-
Additives: Consider the need for additives like antioxidants, chelating agents, or co-solvents to address specific stability challenges.
Q3: Can the buffer I use for cell lysis affect the stability of my compound?
A3: Yes. While Tris-HCl is a common buffer for cell lysis, its pH is highly temperature-dependent. If you prepare the buffer at room temperature and then perform lysis at 4°C, the pH will shift, potentially impacting the stability of your compound. For applications requiring stringent pH control at lower temperatures, buffers with a lower temperature coefficient for their pKa, such as HEPES, may be a better choice.
Q4: How can I quickly assess the stability of my compound in a new buffer?
A4: A simple stability study can be performed by incubating your compound in the buffer at the intended experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using a stability-indicating analytical method like HPLC. A decrease in the peak area of the parent compound over time indicates degradation.
Quantitative Data on Compound Stability in Different Buffers
The choice of buffer system can significantly impact the degradation rate of a small molecule. The following tables provide examples of how buffer composition, pH, and temperature affect the stability of two model compounds, Aspirin and Ceftazidime.
Table 1: Stability of Aspirin in Various Aqueous Media
| Buffer System | pH | Temperature (°C) | Half-Life (t½) | Key Observation |
| Phosphate Buffer (0.1 M) | 7.4 | Not Specified | 537.21 ± 8.42 hours | Phosphate buffer can catalyze the hydrolysis of aspirin. |
| Boric Acid Buffer | 10.4 | Not Specified | 256.67 ± 2.35 hours | Degradation is faster at higher pH. |
| Distilled Water | - | 25 | > 7 days | Aspirin is relatively stable in unbuffered water at room temperature. |
| Distilled Water | - | 4 | > 7 days | Lower temperature significantly increases stability. |
| Normal Saline | - | 25 | < 24 hours | Degradation is faster in normal saline compared to distilled water at the same temperature. |
Table 2: Degradation of Ceftazidime in Different Buffer Systems
| Buffer System | pH Range of Maximum Stability | General Observation |
| Formate | 4.5 - 6.5 | Can catalyze and accelerate the hydrolysis of ceftazidime. |
| Acetate | 4.5 - 6.5 | Can catalyze and accelerate the hydrolysis of ceftazidime. |
| Phosphate | 4.5 - 6.5 | Can catalyze and accelerate the hydrolysis of ceftazidime. |
| Borate | 4.5 - 6.5 | Can catalyze and accelerate the hydrolysis of ceftazidime. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
This protocol outlines a general procedure to intentionally degrade a small molecule under various stress conditions to understand its degradation profile.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Oxidation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL.
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C for 24 hours.
-
Keep the oxidation sample at room temperature for 24 hours.
-
Place the thermal degradation sample in an oven at 80°C for 24 hours.
-
Expose the photolytic degradation sample to UV light (e.g., 254 nm) for 24 hours.
-
Prepare a control sample by diluting the stock solution with water to 100 µg/mL and keep it at room temperature, protected from light.
-
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.
Protocol 2: Comparative Stability Analysis in Different Buffers
This protocol provides a framework for comparing the stability of your compound in different buffer systems.
-
Buffer Preparation: Prepare a panel of buffers at the desired pH (e.g., Phosphate, Tris, HEPES, Citrate at pH 7.4).
-
Compound Solution Preparation: Prepare a solution of your compound in each buffer at the final desired concentration.
-
Incubation: Incubate the solutions at the intended experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Sample Quenching (if necessary): If degradation is rapid, you may need to quench the reaction by adding a solvent that stops the degradation (e.g., by drastically changing the pH or adding an organic solvent) and immediately freezing the sample.
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Analysis: Analyze the samples by HPLC or another suitable analytical method to quantify the remaining parent compound.
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Data Analysis: Plot the percentage of the remaining parent compound versus time for each buffer system. Calculate the degradation rate constant (k) and half-life (t½) for each condition to quantitatively compare the stability.
Visualizations
Caption: Common degradation pathways for small molecule compounds.
Caption: A workflow for troubleshooting compound instability.
Caption: A decision tree for selecting an appropriate buffer.
References
- 1. Kinetics of aspirin absorption following oral administration of six aqueous solutions with different buffer capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HTMT Dimaleate Dosage for Maximal H1/H2 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HTMT dimaleale, a potent dual agonist for the histamine H1 and H2 receptors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for maximal and reliable receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is HTMT dimaleate and what is its primary mechanism of action?
A1: this compound is a potent synthetic agonist for both histamine H1 and H2 receptors.[1][2][3] It is reported to be significantly more active than histamine, particularly in its effects on the H2 receptor.[1] Upon binding, it activates the respective downstream signaling pathways: the H1 receptor primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i), while the H2 receptor is mainly coupled to the Gs protein, which stimulates adenylyl cyclase and results in the accumulation of cyclic AMP (cAMP).
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Due to the high potency of this compound, it is recommended to start with a wide concentration range in your initial dose-response experiments. A typical starting range could be from 1 nM to 100 µM. This will help in determining the EC50 (half-maximal effective concentration) in your specific cell system and for each receptor subtype.
Q3: Is it possible for this compound to act as an antagonist?
A3: Yes, this is a critical consideration. While generally a potent agonist, there is evidence that this compound can act as an H1 receptor antagonist in specific contexts, such as in mouse preoptic/anterior hypothalamic neurons. This context-dependent activity may be due to species-specific differences in receptor structure or the cellular signaling environment. It is crucial to validate the agonist activity of HTMT in your specific experimental model.
Q4: How can I simultaneously achieve maximal activation of both H1 and H2 receptors?
A4: Achieving simultaneous maximal activation can be challenging due to potential differences in receptor expression levels, signaling kinetics, and desensitization rates. The optimal concentration for maximal H1 activation (measured by calcium flux) may not be the same as for maximal H2 activation (measured by cAMP accumulation). It is recommended to perform separate dose-response curves for each receptor readout to determine the Emax (maximal effect) for each. If a single concentration is required, you may need to choose a concentration that provides a balance of activation for both receptors, which might not be the absolute maximum for either.
Q5: What are the best practices for storing and handling this compound?
A5: this compound is soluble in water up to 100 mM. For long-term storage, it is advisable to store the solid compound under desiccating conditions at room temperature. Once dissolved, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use or -80°C for longer-term storage.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 614.57 g/mol | |
| Formula | C₁₉H₂₅F₃N₄O·2C₄H₄O₄ | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in water | |
| Storage | Desiccate at room temperature |
Table 2: Reference Agonist Potencies for H1 and H2 Receptors
| Receptor | Agonist | Assay Type | Cell Line | EC50 | Reference |
| H1 | Histamine | Calcium Flux | HeLa | ~794 nM (pEC50 6.1) | |
| H1 | Histamine | Diaphragm Muscle Activity | Rat RTN Neurons | Near-maximal response at 5 µM | |
| H2 | Histamine | cAMP Accumulation | Rat Mesangial Cells | ~20 µM | |
| H2 | Amthamine | cAMP Accumulation | Recombinant cells | 3.8 nM | |
| H2 | Histamine | Receptor Down-regulation | CHO cells | 18 nM |
Mandatory Visualization
References
Technical Support Center: HTMT Dimaleale in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with HTMT dimaleale in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is HTMT dimaleale and what is its mechanism of action?
HTMT (Histamine trifluoromethyl toluidide) dimaleale is a synthetic compound that acts as a potent agonist for both histamine H1 and H2 receptors.[1] In primary cell cultures, its effects are mediated through the activation of these two distinct G protein-coupled receptors (GPCRs), leading to the initiation of separate downstream signaling cascades.
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H1 Receptor Activation: The H1 receptor is coupled to the Gq/11 family of G proteins.[2][3] Upon activation by HTMT dimaleale, this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[4]
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H2 Receptor Activation: The H2 receptor is coupled to the Gs family of G proteins.[5] Activation by HTMT dimaleale stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Q2: What are the expected effects of HTMT dimaleale in primary cell cultures?
The effects of HTMT dimaleale can be complex and cell-type specific, largely due to the differential expression of H1 and H2 receptors and the opposing downstream effects of their signaling pathways. Generally, the following outcomes can be anticipated:
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Biphasic effect on cell proliferation: At low concentrations, HTMT dimaleale may promote cell proliferation, an effect attributed to H2 receptor activation. Conversely, at high concentrations, it may inhibit proliferation or even induce apoptosis, primarily through H1 receptor signaling.
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Modulation of cellular metabolism: Activation of H1 receptors has been shown to increase the expression of glucose transporter 1 (GLUT-1) in primary astrocytes, suggesting a role in regulating glucose uptake.
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Induction of apoptosis: In some cell types, such as primary cultured human glioma cells, high concentrations of histamine receptor agonists can induce apoptosis, a process linked to a significant increase in intracellular free calcium.
Q3: Why am I seeing contradictory results in different primary cell types?
The differential expression levels of H1 and H2 receptors are a primary reason for observing varied responses to HTMT dimaleale across different primary cell cultures. For instance, a cell type predominantly expressing H2 receptors may exhibit a proliferative response, while a cell type with a higher H1 to H2 receptor ratio may show growth inhibition or apoptosis. It is crucial to characterize the histamine receptor expression profile of your specific primary cell culture system.
Troubleshooting Guide
Unexpected Result 1: Excessive Cell Death or Apoptosis
My primary cell culture is showing widespread cell death after treatment with HTMT dimaleale, even at concentrations that were expected to be non-toxic.
| Possible Cause | Troubleshooting Steps |
| High H1 Receptor Expression: Your primary cells may have a high density of H1 receptors, making them highly sensitive to the pro-apoptotic effects of HTMT dimaleale. | 1. Perform a dose-response curve: Test a wide range of HTMT dimaleale concentrations to identify a non-toxic working concentration. 2. Use an H1 receptor antagonist: Co-treat cells with HTMT dimaleale and a selective H1 receptor antagonist (e.g., mepyramine) to confirm if the observed cytotoxicity is H1 receptor-mediated. 3. Characterize receptor expression: Use techniques like qPCR or immunofluorescence to determine the relative expression levels of H1 and H2 receptors in your cells. |
| Solvent Toxicity: The solvent used to dissolve HTMT dimaleale (e.g., DMSO) may be causing cytotoxicity at the final concentration in your culture medium. | 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to assess its toxicity. 2. Minimize solvent concentration: Prepare a more concentrated stock solution of HTMT dimaleale to reduce the final solvent percentage in the culture medium (ideally ≤ 0.1%). |
| Off-target Effects: At very high concentrations, HTMT dimaleale may have off-target effects unrelated to histamine receptor activation. | 1. Consult the literature: Review studies using HTMT dimaleale or similar compounds to identify potential off-target activities. 2. Use structurally different agonists: Compare the effects of HTMT dimaleale with other H1/H2 receptor agonists to see if the observed effect is consistent. |
Unexpected Result 2: Lack of a Proliferative Response
I expected HTMT dimaleale to increase the proliferation of my primary cells, but I am observing no effect or even a slight inhibition.
| Possible Cause | Troubleshooting Steps |
| Low H2 Receptor Expression: The proliferative effects of HTMT dimaleale are often mediated by H2 receptors. Your cells may have low or no H2 receptor expression. | 1. Characterize receptor expression: Determine the expression levels of H2 receptors in your cells. 2. Use a selective H2 agonist: Test a selective H2 receptor agonist (e.g., dimaprit) to confirm if your cells are capable of a proliferative response via this pathway. |
| Dominant H1 Receptor Signaling: Even if H2 receptors are present, strong signaling through H1 receptors could be counteracting any pro-proliferative effects. | 1. Co-treat with an H1 antagonist: Use an H1 receptor antagonist to block the inhibitory pathway and potentially unmask the proliferative effect of H2 activation. 2. Optimize concentration: A lower concentration of HTMT dimaleale may favor H2 receptor-mediated proliferation. |
| Cell Cycle Synchronization: The proliferative response may be dependent on the cell cycle stage. | 1. Synchronize your cell culture: Use standard methods to synchronize the cells before adding HTMT dimaleale. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a cell viability assay (e.g., MTT assay) on a primary cell culture treated with HTMT dimaleale for 48 hours, illustrating the biphasic response.
| HTMT Dimaleale Concentration | Cell Viability (% of Control) | Standard Deviation |
| 0 µM (Control) | 100% | ± 5.2% |
| 0.1 µM | 115% | ± 6.1% |
| 1 µM | 125% | ± 7.3% |
| 10 µM | 95% | ± 4.8% |
| 50 µM | 70% | ± 8.5% |
| 100 µM | 45% | ± 9.2% |
Experimental Protocols
Protocol: Assessing the Effect of HTMT Dimaleale on Primary Cell Proliferation
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Cell Seeding: Plate primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow cells to adhere and recover for 24 hours.
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Preparation of HTMT Dimaleale Stock Solution: Prepare a 10 mM stock solution of HTMT dimaleale in sterile DMSO.
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Preparation of Working Solutions: Perform serial dilutions of the HTMT dimaleale stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
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Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of HTMT dimaleale or the vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Proliferation Assay: Assess cell proliferation using a standard method such as the MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Visualizations
Caption: Signaling pathways activated by HTMT dimaleale.
Caption: Troubleshooting workflow for unexpected results.
References
addressing variability in HTMT dimaleate experimental outcomes
Welcome to the technical support center for HTMT (Histamine Trifluoromethyl Toluidide) dimaleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and use of HTMT dimaleate in a question-and-answer format.
Q1: I'm observing a precipitate in my this compound solution. What should I do?
A1: The presence of a precipitate can be due to several factors:
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Incomplete Dissolution: this compound can be challenging to dissolve. Sonication is recommended to aid dissolution in both water and DMSO.[1]
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Insoluble Impurities: Some batches of this compound may contain insoluble impurities. These generally do not affect the biological activity of the compound and can be removed by filtration or centrifugation.[1]
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Solvent Choice and Concentration: Exceeding the solubility limit of this compound in your chosen solvent can lead to precipitation. Refer to the solubility data table below for guidance.
Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A2: Variability in experimental outcomes can stem from several sources:
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Compound Stability: this compound solutions should be stored properly to maintain their stability. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
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Agonist vs. Antagonist Activity: While generally considered an H1/H2 receptor agonist, some studies have reported that this compound can act as an antagonist at the H1 receptor in certain neuronal tissues.[3][4] This dual activity could lead to variable results depending on the cell type and experimental context.
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Cell Line and Receptor Expression: The response to this compound is dependent on the expression levels of H1 and H2 histamine receptors in your cell line. It is crucial to characterize the receptor expression profile of your experimental model.
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Assay Conditions: Factors such as pH, temperature, and the presence of serum can influence the activity of this compound. It is important to maintain consistent assay conditions across experiments.
Q3: What is the recommended solvent for this compound and what are the storage conditions?
A3: this compound is soluble in both water and DMSO.
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Powder: Store at -20°C for up to 3 years.
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In Solvent: Store at -80°C for up to 1 year.
Q4: Are there any known off-target effects of this compound?
A4: While primarily targeting H1 and H2 receptors, the potential for off-target effects should always be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as using specific H1 and H2 receptor antagonists to confirm that the observed effects are mediated by these receptors. Some studies have noted that this compound's effects can be blocked by the H1 antagonist terfenadine.
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 614.57 g/mol | |
| Formula | C₂₇H₃₃F₃N₄O₉ | |
| CAS Number | 195867-54-0 |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility | Notes | Reference(s) |
| H₂O | < 60 mg/mL | Sonication is recommended | |
| DMSO | 60 mg/mL (97.63 mM) | Sonication is recommended |
Table 2: Solubility of this compound
| Receptor | Potency/Affinity | Notes | Reference(s) |
| H1/H2 Receptor | Ki = 1.2 µM | ||
| H2 Receptor | 4 x 10⁴ times more active than histamine | In H2-mediated effects in natural suppressor cells. |
Table 3: Bioactivity of this compound
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is adapted from studies on cholangiocytes.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
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Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of HTMT dimaleale (e.g., 10 μM) or vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
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Proliferation Assessment: Measure cell proliferation using a standard method such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay.
Intracellular Calcium Measurement
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Cell Preparation: Culture cells on a suitable imaging plate or coverslip.
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Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2/AM) according to the manufacturer's instructions.
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Baseline Measurement: Measure the baseline fluorescence before adding the agonist.
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Stimulation: Add this compound (e.g., 10 μM) to the cells.
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Data Acquisition: Record the changes in fluorescence over time using a fluorescence microscope or plate reader.
Western Blot Analysis for Signaling Pathway Activation
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Cell Treatment: Treat cells with this compound (e.g., 10 μM) for the desired time points.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., CaMK I, CREB).
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Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow.
References
Navigating the Complexities of Serum in Cell Culture: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impact of serum on the activity of small molecule compounds in cell culture experiments. The presence of serum, a common supplement in cell culture media, can introduce variability and artifacts, and this resource provides practical guidance in a question-and-answer format to address these challenges.
Frequently Asked Questions (FAQs)
Q1: How can serum in the culture medium affect the apparent activity of my test compound?
Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules.[1][2] Several components within serum can interact with your test compound, leading to altered activity. These interactions can manifest in several ways:
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Protein Binding: Your compound may bind to serum proteins, primarily albumin. This binding can reduce the free concentration of the compound available to interact with the cells, thereby decreasing its apparent potency.
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Metabolism: Serum contains enzymes that can metabolize your compound, converting it into an inactive or less active form.
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Growth Factor Signaling: Serum is rich in growth factors that can activate various signaling pathways within the cells.[1][3] This can sometimes mask the effect of your compound or lead to confounding results, especially if your compound targets pathways that are also modulated by serum components.
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Direct Interaction: Components in the serum could directly interact with your compound, leading to its degradation or precipitation.
Q2: My compound shows high efficacy in biochemical assays, but its activity is significantly lower in cell-based assays containing serum. What could be the reason?
This is a common observation and often points towards serum interference. The most likely cause is the high protein concentration in serum, particularly albumin, which can bind to your compound and reduce its bioavailable concentration. To confirm this, you can perform a serum-shift assay, where you test the compound's activity in the presence of varying concentrations of serum or purified albumin.
Q3: Can the type of serum (e.g., Fetal Bovine Serum vs. Human Serum) influence the experimental outcome?
Yes, the species of origin and even the specific batch of serum can significantly impact your results.[1] Different sera have varying compositions of proteins, growth factors, and other components. For instance, the growth of human chondrocytes was greatly potentiated by human serum compared to fetal calf serum. It is crucial to be consistent with the serum type and lot number throughout a series of experiments to ensure reproducibility. If you are developing a compound for human use, testing its activity in the presence of human serum can provide more clinically relevant data.
Q4: Are there any alternatives to using serum in my cell culture experiments?
Yes, several serum-free media formulations are commercially available. These media are chemically defined and offer better lot-to-lot consistency. However, transitioning to a serum-free system may require an adaptation period for your cells and might not be suitable for all cell types. Another approach is to use reduced-serum media.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental repeats.
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Possible Cause: Batch-to-batch variation in serum.
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Troubleshooting Steps:
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Check Serum Lot Number: Ensure you are using the same lot of serum for all related experiments.
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Lot Qualification: If you need to switch to a new lot of serum, it is good practice to test the new lot in parallel with the old one to ensure consistent cell growth and response to your compound.
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Consider Serum-Free Media: If lot-to-lot variability is a persistent issue, transitioning to a chemically defined, serum-free medium could be a long-term solution.
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Problem 2: My compound appears to be toxic to cells only in the presence of serum.
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Possible Cause: Interaction between your compound and a serum component leading to a toxic byproduct.
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Troubleshooting Steps:
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Serum-Free Control: Test the toxicity of your compound in a serum-free medium. If the toxicity is absent, it strongly suggests a serum-dependent effect.
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Heat-Inactivated Serum: Try using heat-inactivated serum. The heat treatment denatures some proteins and enzymes, which might be responsible for the toxic interaction.
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Component Analysis: If possible, analyze the stability and chemical structure of your compound after incubation with serum to identify any potential degradation or modification.
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Problem 3: The color of my phenol red-containing medium changes unexpectedly after adding my compound in the presence of serum.
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Possible Cause: Your compound might be acidic or basic, or it could be interacting with serum components to alter the pH of the medium.
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Troubleshooting Steps:
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pH Measurement: Directly measure the pH of the medium after adding your compound and serum.
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Buffering Capacity: Ensure your medium has adequate buffering capacity. You might need to use a medium with a stronger buffering system, like HEPES.
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Phenol Red-Free Medium: Repeat the experiment using a phenol red-free medium to rule out any direct interaction between your compound and the pH indicator.
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Quantitative Data Summary
Table 1: Effect of Serum Concentration on Cell Growth (Hypothetical Data based on general knowledge from search results)
| Serum Concentration (%) | Cell Line A (Relative Growth %) | Cell Line B (Relative Growth %) |
| 0 | 20 | 15 |
| 2 | 60 | 50 |
| 5 | 100 | 90 |
| 10 | 120 | 100 |
Note: This table illustrates a common trend where cell growth is dependent on serum concentration. The optimal concentration can vary between cell lines.
Experimental Protocols
Protocol 1: Serum Shift Assay to Determine Compound-Protein Binding
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Compound Preparation: Prepare a serial dilution of your test compound in a serum-free medium.
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Serum Dilution: Prepare different concentrations of serum (e.g., 0%, 2%, 5%, 10%) in your cell culture medium.
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Treatment: Add the compound dilutions to the wells, followed by the addition of the different serum concentrations.
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Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 48-72 hours).
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Viability/Activity Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) or a specific functional assay to measure the compound's activity.
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Data Analysis: Plot the dose-response curves for your compound at each serum concentration. A rightward shift in the EC50/IC50 value with increasing serum concentration indicates compound binding to serum proteins.
Visualizations
Caption: Interactions between serum components and a test compound.
Caption: Troubleshooting workflow for serum-related issues.
Caption: Experimental workflow for a serum shift assay.
References
Technical Support Center: Preventing HTMT Dimaleate Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges with HTMT dimaleate precipitation in stock solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the primary reasons for this compound precipitation in my stock solution?
A1: Precipitation of this compound can occur due to several factors:
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Exceeding Solubility Limits: Attempting to prepare a solution at a concentration higher than the compound's solubility in the chosen solvent is a common cause of precipitation.
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Improper Solvent: Using a solvent in which this compound has low solubility will lead to precipitation, especially at higher concentrations.
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Low Storage Temperature: While low temperatures are often recommended for long-term stability, they can also decrease the solubility of the compound, causing it to precipitate out of the solution.
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pH of the Solution: The pH of the solvent can significantly influence the solubility of this compound.
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Solution Aging: Over time, even properly prepared solutions may exhibit precipitation due to gradual degradation or other stability issues.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: this compound shows good solubility in water and DMSO.[1][2] It is soluble up to 100 mM in water. In DMSO, its solubility is reported to be around 60 mg/mL.[1] For aqueous solutions, using a buffer is generally recommended to maintain a stable pH.
Q3: My this compound solution has precipitated. How can I redissolve it?
A3: If you observe precipitation, you can attempt to redissolve the compound by:
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Gentle Warming: Warm the solution in a water bath. Be careful not to use excessive heat, which could degrade the compound.
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Sonication: Sonication can be an effective method to break up particulate matter and aid in redissolving the precipitate.
If the precipitate does not redissolve with these methods, it is advisable to prepare a fresh stock solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store HTMT dimaleale solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, it is best to aliquot the stock solution into smaller, single-use volumes. For short-term storage (days to weeks), refrigeration at 0 - 4°C may be acceptable.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. Please note that solubility can vary between different batches of the compound.
| Solvent | Reported Solubility |
| Water | Up to 100 mM |
| DMSO | 60 mg/mL (97.63 mM) |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
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This compound powder
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High-purity, sterile water
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Sterile conical tube or vial
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Vortex mixer
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Sonicator (optional)
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0.22 µm sterile syringe filter (optional)
Procedure:
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Calculate the required mass: Based on the molecular weight of your specific lot of HTMT dimaleale (approximately 614.57 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM solution.
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Weigh the compound: Accurately weigh the calculated mass of this compound powder.
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Add solvent: Add the appropriate volume of sterile water to the tube containing the powder.
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Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
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Sterile filtration (optional): If your experimental application requires a sterile solution, filter it through a 0.22 µm syringe filter.
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Aliquot and store: Dispense the stock solution into single-use aliquots and store them at -80°C for long-term stability.
Visualizations
References
identifying potential artifacts in HTMT dimaleate signaling studies
A technical support resource for researchers investigating HTMT dimaleate signaling, designed to address common challenges and potential artifacts in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: HTMT (6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide) dimaleate is a histamine receptor agonist. Its primary mechanism of action is to bind to and activate the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).
Q2: What is the canonical signaling pathway activated by this compound?
A2: Upon binding to the histamine H1 receptor, this compound typically initiates a signaling cascade by activating the Gq/11 protein.[1] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
Q3: Are there any known non-canonical signaling pathways for the H1 receptor that could be activated by HTMT?
A3: Yes, beyond the canonical Gq/11-PLC pathway, H1 receptor activation can lead to other signaling events. For instance, studies have shown that H1 receptor signaling can involve the PKCδ/Hsp90/ERK pathway and can also promote the expression of the transcription factor NF-κB, which is involved in inflammatory processes.[1][2] Additionally, H1 receptor signaling has been shown to modulate the activity of other receptors, such as the glucocorticoid receptor, through both Gαq-PLC and Gβγ subunit pathways.
Troubleshooting Guide
Issue 1: No cellular response is observed after applying this compound.
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Potential Cause 1: Species- or tissue-specific pharmacology.
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Explanation: The pharmacological activity of HTMT can vary significantly between species and even cell types. For example, in mouse preoptic/anterior hypothalamic neurons, HTMT has been observed to act as an antagonist at the H1 receptor, rather than an agonist.
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Troubleshooting Steps:
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Verify the species and tissue of origin for your experimental system in the literature.
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Consider using a different H1 receptor agonist with more consistent pharmacology across species, such as histamine or 2-(3-trifluoromethylphenyl)histamine, as a positive control.
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If possible, perform a radioligand binding assay to confirm that HTMT binds to the H1 receptor in your specific system.
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Potential Cause 2: Poor compound stability or solubility.
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Explanation: this compound, like many small molecules, may degrade over time or have limited solubility in aqueous solutions, leading to a lower effective concentration.
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Troubleshooting Steps:
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Prepare fresh stock solutions of this compound for each experiment.
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Use a validated solvent for your stock solution and ensure it is compatible with your assay.
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Visually inspect your final dilution for any precipitation.
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Potential Cause 3: Low receptor expression.
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Explanation: The cell line or tissue being used may not express the H1 receptor at a high enough level to produce a detectable signal.
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Troubleshooting Steps:
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Confirm H1 receptor expression using techniques like qPCR, Western blot, or a radioligand binding assay with a known H1 antagonist like [3H]mepyramine.
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If using a recombinant expression system, optimize the transfection or transduction conditions.
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Issue 2: High background signal or constitutive activity is observed.
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Potential Cause 1: Constitutive receptor activity.
-
Explanation: Some GPCRs, including the H1 receptor, can exhibit a certain level of activity even in the absence of an agonist.
-
Troubleshooting Steps:
-
Include a known H1 receptor inverse agonist, such as mepyramine, in your experimental design to see if it can reduce the baseline signal.
-
Ensure your assay buffer conditions (e.g., pH, ionic strength) are optimal and consistent.
-
-
-
Potential Cause 2: Assay interference.
-
Explanation: The this compound compound itself or the vehicle it is dissolved in may interfere with the assay technology (e.g., autofluorescence).
-
Troubleshooting Steps:
-
Run a control with this compound in a cell-free system to check for direct effects on the assay reagents.
-
Run a vehicle-only control to assess the effect of the solvent on the baseline signal.
-
-
Quantitative Data
Table 1: Pharmacological Profile of Selected H1 Receptor Ligands
| Compound | Action | Species/Tissue | Assay | Potency (pEC50/pIC50/pKi) | Reference |
| HTMT | Agonist/Antagonist | Mouse Hypothalamic Neurons | Ca2+ Imaging | No agonist activity; antagonist effect observed | |
| Histamine | Agonist | Human | Multiple | ~7.5 (pEC50) | N/A |
| 2-(3-Trifluoromethylphenyl)histamine | Agonist | Guinea Pig Ileum | Contraction Assay | 7.1 (pEC50) | |
| 2-(3-Trifluoromethylphenyl)histamine | Agonist | Guinea Pig Cerebellum | Binding Assay | 6.1 (pKi) | |
| Mepyramine | Antagonist/Inverse Agonist | Mouse Hypothalamic Neurons | Ca2+ Imaging | 7.7 (pIC50) | |
| Trans-triprolidine | Antagonist/Inverse Agonist | Mouse Hypothalamic Neurons | Ca2+ Imaging | 6.7 (pIC50) |
Note: Potency values can vary depending on the experimental conditions and tissue used. It is recommended to determine these values in your specific assay system.
Experimental Protocols
Key Experiment: Calcium Flux Assay for H1 Receptor Activation
This protocol provides a general framework for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells expressing the H1 receptor in a 96-well or 384-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound and control compounds (e.g., histamine as a positive control, mepyramine as an antagonist) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the 2X compound solution to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to a positive control (e.g., maximal histamine response) or express as a percentage of baseline.
-
Generate dose-response curves and calculate EC50 values by plotting the response against the logarithm of the compound concentration.
-
Visualizations
Caption: Canonical signaling pathway of the Histamine H1 receptor activated by HTMT.
Caption: General experimental workflow for a calcium flux assay.
References
Validation & Comparative
HTMT Dimaleate vs. Histamine: A Comparative Analysis of Histamine Receptor Agonist Potency
For researchers and professionals in drug development, understanding the nuanced differences between histamine receptor agonists is paramount for targeted therapeutic design. This guide provides a detailed comparison of HTMT dimaleate and the endogenous ligand, histamine, focusing on their relative potencies at H1 and H2 receptors. This analysis is supported by available experimental data and methodologies.
Quantitative Potency Comparison
The relative potency of HTMT dimalealeate and histamine has been evaluated in various in vitro systems. While a comprehensive head-to-head comparison across all histamine receptor subtypes under identical conditions is not extensively documented in publicly available literature, the existing data provides valuable insights.
| Compound | Receptor Target(s) | Reported Potency | Assay System | Reference |
| This compound | H1 and H2 Agonist | 4 x 104 times more active than histamine (H2-mediated effects) | Natural Suppressor Cells | [1] |
| H1 and H2 Agonist | Ki = 1.2 µM | Not specified | [2] | |
| Histamine | H1 and H2 Agonist | Endogenous Ligand | Various | [3][4] |
It is important to note that the pharmacological activity of this compound may be cell-type and species-specific. For instance, while identified as a potent agonist in some systems, other studies have reported it to act as an H1 receptor antagonist in mouse preoptic/anterior hypothalamic neurons. This highlights the necessity of characterizing its activity in the specific context of the intended research.
Histamine Receptor Signaling Pathways
Histamine exerts its diverse physiological effects by activating H1 and H2 receptors, which are coupled to distinct G-protein signaling cascades.
H1 Receptor Signaling
Activation of the H1 receptor primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins. Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The determination of agonist potency typically involves a combination of binding and functional assays. Below are generalized protocols for assessing the activity of compounds like this compound and histamine at H1 and H2 receptors.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the histamine receptor of interest (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2).
-
Test compounds (this compound, histamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (for EC50 Determination)
Functional assays measure the biological response following receptor activation.
1. Calcium Flux Assay (H1 Receptor):
Objective: To determine the half-maximal effective concentration (EC50) for H1 receptor-mediated calcium release.
Materials:
-
Whole cells expressing the H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Test compounds.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Stimulate the cells with varying concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
Plot the peak fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50.
2. cAMP Assay (H2 Receptor):
Objective: To determine the EC50 for H2 receptor-mediated cAMP production.
Materials:
-
Whole cells expressing the H2 receptor.
-
Assay buffer.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration and calculate the EC50.
Below is a generalized workflow for such a functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTMT (Histamine trifluoromethyl toluidide) dimaleate, H1/H2 receptor agonist (CAS 195867-54-0) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HTMT Dimaleate and 2-Pyridylethylamine as H1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two histamine H1 receptor agonists, HTMT dimaleate and 2-pyridylethylamine. The information presented is intended to assist researchers in selecting the appropriate compound for their experimental needs by comparing their performance with supporting data.
Introduction to H1 Receptor Agonists
Histamine H1 receptor agonists are invaluable chemical tools for studying the physiological and pathological roles of the H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), is a key player in allergic reactions and inflammatory processes.[1][2] Its activation leads to a cascade of intracellular signaling events, making it a critical target for drug development. This compound and 2-pyridylethylamine are two commonly used agonists to probe the function of this receptor.[3][4][5]
Comparative Performance Data
The potency of an agonist is a critical parameter for in vitro and in vivo studies. It is typically expressed as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). While direct comparative studies are limited, data from various sources allow for an indirect assessment.
| Compound | Assay | Cell Line/Tissue | Parameter | Value |
| This compound | IP3/Ca2+ signaling | Small cholangiocytes | - | Activates |
| 2-Pyridylethylamine | Inositol Phosphate Accumulation | DDT1MF-2 cells | EC50 | 85 µM |
Note: A higher pEC50 or a lower EC50 value indicates greater potency.
In an investigation using hamster vas deferens smooth muscle cells (DDT1MF-2), 2-pyridylethylamine demonstrated a maximal response of about 65% compared to histamine in stimulating inositol phosphate accumulation, with an EC50 of 85 microM. This compound is described as a potent H1 and H2 receptor agonist that activates IP3/Ca2+ signaling.
Signaling Pathways and Mechanism of Action
Activation of the H1 receptor by an agonist like this compound or 2-pyridylethylamine primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration is a hallmark of H1 receptor activation and a key event in mediating cellular responses.
Caption: Canonical H1 receptor signaling pathway.
Experimental Protocols
1. Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional activity of H1 receptors by quantifying the accumulation of a downstream second messenger.
-
Cell Culture: Culture cells expressing the H1 receptor (e.g., DDT1MF-2, HeLa, or 1321N1 human astrocytoma cells) in appropriate media.
-
Labeling: Label the cells overnight with myo-[3H]inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to an accumulation of inositol phosphates.
-
Agonist Stimulation: Add varying concentrations of this compound or 2-pyridylethylamine and incubate for a defined period (e.g., 15-60 minutes).
-
Extraction: Terminate the reaction by adding a solution like trichloroacetic acid or methanol.
-
Purification: Separate the inositol phosphates from free inositol and other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the radioactivity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Experimental workflow for IP accumulation assay.
2. Calcium Mobilization Assay
This assay provides a real-time measurement of intracellular calcium flux following receptor activation.
-
Cell Culture: Plate cells expressing the H1 receptor (e.g., CHO, HEK293, or C6-glioma cells) in black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer, often containing probenecid to prevent dye leakage.
-
Agonist Addition: Use a fluorescence plate reader with automated liquid handling (e.g., FLIPR) to add varying concentrations of this compound or 2-pyridylethylamine.
-
Fluorescence Measurement: Record the fluorescence intensity before and after agonist addition. The excitation and emission wavelengths will depend on the dye used (e.g., ~488 nm excitation and ~525 nm emission for Fluo-4 AM).
-
Data Analysis: Calculate the change in fluorescence intensity and plot it against the agonist concentration. Fit the data to a dose-response curve to determine the EC50.
Conclusion
The choice between these two compounds will depend on the specific experimental goals. For studies requiring a well-characterized partial agonist, 2-pyridylethylamine may be suitable. For applications needing a potent activator of H1-mediated signaling, this compound is a strong candidate. Researchers should carefully consider the desired level of receptor activation and the specific cellular context when selecting an agonist.
References
A Comparative Guide to HTMT Dimaleate and Dimaprit for Selective H2 Receptor Studies
For researchers, scientists, and drug development professionals, the selection of a specific and potent agonist is critical for the accurate investigation of histamine H2 receptor signaling and function. This guide provides an objective comparison of two commonly used H2 receptor agonists, HTMT dimaleate and dimaprit, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This comparison guide delves into the selectivity, potency, and potential off-target effects of this compound and dimaprit. We present quantitative data in structured tables for easy comparison, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | Dimaprit |
| Receptor Selectivity | H1 and H2 Receptor Agonist | Highly Selective H2 Receptor Agonist |
| Primary Use | Studies requiring dual H1/H2 activation | Selective investigation of H2 receptor function |
| Reported Potency | Potent H1/H2 agonist | Highly potent and specific H2 agonist |
| Potential for Off-Target Effects | Activity at H1 receptors is an intrinsic property. | Primarily selective for H2 receptors, though some reports suggest potential for off-target effects at high concentrations. |
Quantitative Comparison of Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | H1/H2 Receptors | 1.2 µM | Abcam |
| Dimaprit | H1 Receptor | Negligible activity (less than 0.0001% of histamine's activity)[1] | Parsons ME, et al. (1977) |
| Dimaprit | H2 Receptor | - | - |
| Dimaprit | H3 Receptor | Moderate antagonist activity reported[2] | Tocris Bioscience |
| Dimaprit | H4 Receptor | Moderate agonist activity reported[2] | Tocris Bioscience |
Note: The Ki value for this compound is reported for both H1 and H2 receptors without individual specification. A specific Ki value for dimaprit at the H2 receptor is not consistently reported in the same format, with potency often described relative to histamine.
Understanding the H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor, a Gs protein-coupled receptor (GPCR), primarily initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
To aid researchers in their studies, we provide detailed methodologies for key experiments used to characterize and compare H2 receptor agonists.
Experimental Workflow: A Comparative Study
The following diagram illustrates a typical workflow for a comparative study of H2 receptor agonists.
Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor using [3H]-mepyramine as the radioligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine (specific activity 20-30 Ci/mmol).
-
Test Compounds: this compound and dimaprit.
-
Non-specific Binding Control: 10 µM Mianserin or unlabeled mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10^-10 M to 10^-4 M).
-
Dilute [3H]-mepyramine in assay buffer to a final concentration of 1-2 nM.
-
Resuspend cell membranes in assay buffer to a protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-mepyramine, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of [3H]-mepyramine, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of [3H]-mepyramine, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for Histamine H2 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H2 receptor using a suitable radioligand such as [125I]-iodoaminopotentidine.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably transfected with the human H2 receptor.[3]
-
Radioligand: [125I]-iodoaminopotentidine.
-
Test Compounds: this compound and dimaprit.
-
Non-specific Binding Control: 10 µM Tiotidine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/C pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in assay buffer. Perform serial dilutions to obtain a range of concentrations.
-
Dilute [125I]-iodoaminopotentidine in assay buffer to a final concentration of approximately 0.1-0.5 nM.
-
Resuspend cell membranes in assay buffer to a protein concentration of 20-50 µ g/well .
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-iodoaminopotentidine, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of [125I]-iodoaminopotentidine, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of [125I]-iodoaminopotentidine, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Counting: Count the radioactivity on the filters using a gamma counter.
-
Data Analysis: Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values.
Protocol 3: cAMP Accumulation Functional Assay
This protocol measures the ability of H2 receptor agonists to stimulate the production of intracellular cAMP in cells expressing the H2 receptor.
Materials:
-
Cells: CHO-K1 cells stably expressing the human H2 receptor.
-
Test Compounds: HTMT dimaleale and dimaprit.
-
Stimulation Buffer: HBSS or DMEM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
Lysis Buffer: As provided in the cAMP assay kit.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well white opaque cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-H2 cells in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds in stimulation buffer. Perform serial dilutions to obtain a range of concentrations.
-
-
Cell Stimulation:
-
Aspirate the growth medium from the cells and wash once with stimulation buffer (without IBMX).
-
Add 50 µL of stimulation buffer (containing IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the various concentrations of the test compounds to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Perform the cAMP detection assay following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP produced in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Discussion and Conclusion
The choice between this compound and dimaprit for H2 receptor studies hinges on the specific research question.
Dimaprit is the preferred choice for studies requiring high selectivity for the H2 receptor. Its negligible activity at the H1 receptor minimizes confounding effects from the simultaneous activation of both receptor subtypes. However, researchers should be aware of reports suggesting potential off-target effects at H3 and H4 receptors, particularly at higher concentrations.
HTMT dimaleale , as a dual H1/H2 agonist, is a valuable tool for investigating the combined physiological effects of activating both of these histamine receptor subtypes. Its use is appropriate when the research goal is not to isolate the effects of H2 receptor activation alone.
Ultimately, the selection of the appropriate agonist should be guided by a thorough understanding of their pharmacological profiles and the specific requirements of the experimental design. The protocols and data presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the field of histamine receptor research.
References
A Researcher's Guide to Investigating the Cross-Reactivity of HTMT Dimaleate with Amine Receptors
An Objective Framework for Assessing Off-Target Interactions
For researchers and drug development professionals investigating the pharmacological profile of HTMT (Histamine Trifluoromethyl Toluidide) dimaleate, a key consideration is its selectivity. While HTMT dimaleate is a known potent agonist for histamine H1 and H2 receptors, its potential for cross-reactivity with other amine receptors remains a critical area of inquiry.[1][2] This guide provides a comprehensive framework for evaluating such off-target interactions, outlining the necessary experimental protocols and the key signaling pathways of major amine receptor families that should be considered.
Currently, there is a notable lack of publicly available quantitative data detailing the binding affinities or functional activities of this compound at non-histamine amine receptors such as serotonin, dopamine, or adrenergic receptors. One study has suggested that HTMT can induce calcium mobilization in human lymphocytes through a binding site distinct from the classical H1, H2, or H3 receptors, an effect that is competitively antagonized by high concentrations of histamine.[3] This finding underscores the importance of a thorough investigation into its broader receptor selectivity profile.
Comparative Analysis of Amine Receptor Signaling
To effectively assess the potential impact of this compound cross-reactivity, a foundational understanding of the signaling pathways associated with key amine receptor families is essential. The following table summarizes the primary G-protein coupling and downstream signaling cascades for major serotonin, dopamine, and adrenergic receptor subtypes.
| Receptor Family | Subtype Examples | Primary G-Protein Coupling | Key Signaling Pathway | Primary Cellular Response |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT1D | Gαi/o | Inhibition of Adenylyl Cyclase | Decreased cAMP levels, neuronal inhibition |
| 5-HT2A, 5-HT2B, 5-HT2C | Gαq/11 | Phospholipase C Activation | Increased IP3 and DAG, leading to Ca2+ mobilization and PKC activation | |
| Dopamine | D1, D5 | Gαs/olf | Stimulation of Adenylyl Cyclase | Increased cAMP levels, neuronal excitation |
| D2, D3, D4 | Gαi/o | Inhibition of Adenylyl Cyclase | Decreased cAMP levels, neuronal inhibition | |
| Adrenergic | α1 | Gαq/11 | Phospholipase C Activation | Increased IP3 and DAG, smooth muscle contraction |
| α2 | Gαi/o | Inhibition of Adenylyl Cyclase | Decreased cAMP levels, inhibition of neurotransmitter release | |
| β1, β2, β3 | Gαs | Stimulation of Adenylyl Cyclase | Increased cAMP levels, increased heart rate, smooth muscle relaxation |
Experimental Protocols for Assessing Cross-Reactivity
A systematic evaluation of this compound's cross-reactivity would involve a tiered approach, beginning with initial binding assays followed by functional assays for any receptors where significant binding is observed.
Radioligand Binding Assays
This method is the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of amine receptors.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from cell lines recombinantly expressing the specific human amine receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer specific to the receptor being assayed.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors) and a range of concentrations of this compound.
-
Incubation and Separation: Allow the binding to reach equilibrium. Subsequently, separate the bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the HTMT dimaleale concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays
Should binding assays indicate significant affinity for a particular receptor, functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist.
-
Objective: To characterize the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at specific amine receptors.
-
Methodology (Example: Gs-coupled receptor):
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., a β-adrenergic receptor).
-
cAMP Measurement: Plate the cells and incubate with varying concentrations of this compound. For antagonist assessment, co-incubate with a known agonist.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: For agonism, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 and maximal efficacy (Emax). For antagonism, plot the response to the agonist against the logarithm of the this compound concentration to determine the IC50.
-
-
Methodology (Example: Gq-coupled receptor):
-
Cell Culture and Dye Loading: Use a cell line expressing the receptor of interest (e.g., an α1-adrenergic receptor). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Calcium Flux Measurement: Measure the baseline fluorescence. Add varying concentrations of HTMT dimaleale and monitor the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the HTMT dimaleale concentration to determine the EC50.
-
Visualizing Workflows and Signaling Pathways
To aid in the conceptualization of these experimental and biological processes, the following diagrams are provided.
Caption: A typical experimental workflow for assessing receptor cross-reactivity.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A serotonin receptors.
Caption: Simplified signaling pathways for D1 and D2 dopamine receptors.
Caption: Simplified signaling pathways for α1, α2, and β adrenergic receptors.
References
- 1. Histamine trifluoromethyl toluidide - Wikipedia [en.wikipedia.org]
- 2. HTMT (Histamine trifluoromethyl toluidide) dimaleate, H1/H2 receptor agonist (CAS 195867-54-0) | Abcam [abcam.com]
- 3. Effects of histamine-trifluoromethyl-toluidide derivative (HTMT) on intracellular calcium in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Dual H1/H2 Histamine Receptor Agonists: A Comparative Guide
For researchers and drug development professionals, the simultaneous activation of histamine H1 and H2 receptors presents a compelling therapeutic target. While the co-administration of selective H1 and H2 agonists is a known strategy, the development of single compounds with dual agonist activity remains an area of limited exploration. This guide provides a comparative analysis of available compounds, with a primary focus on betahistine, a notable agent with reported dual H1/H2 agonist properties.
Introduction to H1 and H2 Receptor Signaling
Histamine, a crucial biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H1 and H2 receptors, in particular, mediate a wide array of processes, from allergic and inflammatory responses to gastric acid secretion and cardiovascular function.
-
H1 Receptor (H1R): Primarily coupled to the Gq/11 family of G proteins, activation of H1R leads to the stimulation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
-
H2 Receptor (H2R): The H2R is coupled to the Gs family of G proteins. Its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit specific cellular effects.
Betahistine: A Prominent Dual H1/H2 Agonist
While the landscape of true dual H1/H2 agonists is sparse, betahistine stands out as a compound with well-documented agonist activity at both receptors. It is structurally similar to histamine and is clinically used for the treatment of Ménière's disease.
Quantitative Comparison of Agonist Activity
The following table summarizes the available quantitative data for betahistine's agonist activity at H1 and H2 receptors, alongside data for selective agonists for comparison. It is important to note that the potency and efficacy of these compounds can vary significantly depending on the experimental system and tissue type.
| Compound | Receptor Target | Assay Type | Species/Tissue | Parameter | Value | Reference |
| Betahistine | H1 | Contraction Assay | Guinea-pig ileum | Relative Potency | ~27 times less active than histamine | [1] |
| H1 | Radioligand Binding | Guinea-pig cerebellum | Ki | 31 µM | [2] | |
| H1 | Glycogen Hydrolysis | Mouse cerebral cortex | EC50 | 9.0 µM | [2] | |
| H1 | Cyclic AMP Accumulation | Guinea-pig hippocampus | EC50 | 32.4 µM (Partial Agonist) | [2] | |
| H2 | Chronotropic Assay | Isolated guinea-pig atria | Relative Potency | ~10 times less potent than histamine | [1] | |
| H2 | Relaxation Assay | Rat uterus | - | Activity blocked by cimetidine | ||
| Histamine | H1 & H2 | - | - | - | Endogenous Ligand | - |
| 2-Pyridylethylamine | H1 (Selective) | Contraction Assay | Guinea-pig ileum | pD2 | 6.4 | |
| 4-Methylhistamine | H2 (Selective) | Chronotropic Assay | Guinea-pig atria | pD2 | 6.8 | |
| Dimaprit | H2 (Selective) | Chronotropic Assay | Guinea-pig atria | pD2 | 6.3 |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Ki represents the inhibition constant in binding assays.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize the activity of these compounds.
Isolated Tissue Contraction/Relaxation Assays
-
Objective: To determine the potency and efficacy of agonists in causing smooth muscle contraction (H1) or relaxation (H2).
-
Methodology:
-
Tissues such as guinea-pig ileum (for H1) or rat uterus (for H2-mediated relaxation) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the agonist to the organ bath.
-
For H2-mediated relaxation, the tissue is often pre-contracted with another agent (e.g., acetylcholine) before the addition of the H2 agonist.
-
Data is analyzed to determine parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response).
-
Radioligand Binding Assays
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Methodology:
-
Cell membranes expressing the target receptor (e.g., from guinea-pig cerebellum for H1) are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]mepyramine for H1).
-
Increasing concentrations of the unlabeled test compound (e.g., betahistine) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.
-
Second Messenger Assays (cAMP and Calcium Mobilization)
-
Objective: To measure the functional consequence of receptor activation by quantifying the production of downstream second messengers.
-
Methodology for cAMP (H2):
-
Cells expressing the H2 receptor are cultured and then stimulated with the test agonist for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Methodology for Intracellular Calcium (H1):
-
Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test agonist is added, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time using a fluorometric plate reader or microscope.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating dual-acting compounds.
References
A Comparative Analysis of HTMT Dimaleate and Other Histamine Analogs for Receptor-Targeted Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of histamine receptor function. This guide provides a detailed comparative analysis of HTMT dimaleate and other key histamine analogs, focusing on their receptor binding affinities and functional potencies. The information is supported by experimental data and detailed methodologies to aid in the selection of the most suitable compounds for specific research applications.
HTMT (6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanamide) dimaleate is a notable histamine analog, recognized primarily as a histamine H1 and H2 receptor agonist.[1] It has been shown to be significantly more potent than histamine in mediating H2 receptor effects in certain immune cells and can induce increases in intracellular calcium and inositol trisphosphate (IP3).[1] To understand its utility in research, a direct comparison with other well-characterized histamine analogs is essential.
Comparative Pharmacological Data of Histamine Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected histamine analogs across the four histamine receptor subtypes (H1, H2, H3, and H4). This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| This compound | Agonist (Ki = 1.2 µM for H1/H2)[2] | Agonist (Ki = 1.2 µM for H1/H2)[2] | No significant effect | No significant effect |
| Histamine | Ki: ~13.5 µM[3] EC50: 8.4 µM | Ki: ~0.5-1 µM EC50: 2.1 µM | Ki: ~5-10 nM EC50: 24 nM | Ki: ~4-8 nM EC50: 13 nM |
| 2-Pyridylethylamine | Selective Agonist | Inactive | Inactive | Inactive |
| Dimaprit | Inactive | Selective Agonist | Inactive | Inactive |
| (R)-α-methylhistamine | Very Low Affinity | Very Low Affinity | Potent Agonist (EC50 = 50.3 nM) | Moderate Affinity |
| VUF 8430 | Inactive | Inactive | Full Agonist | Selective Full Agonist |
Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from multiple sources.
Experimental Protocols
The data presented in the comparative table is derived from various in vitro pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize histamine receptor ligands.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human histamine receptor of interest (e.g., H1, H2, H3, or H4) in a suitable cell line (e.g., HEK293, CHO).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and obtain a crude membrane preparation.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, --INVALID-LINK---α-methylhistamine for H3, or [³H]histamine for H4).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells is included containing the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux (for determining EC50 of Gq-coupled receptors like H1)
This assay measures the ability of an agonist to stimulate a cellular response, such as an increase in intracellular calcium concentration, which is a hallmark of Gq-coupled receptor activation.
1. Cell Preparation:
-
Seed cells expressing the histamine H1 receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer containing an organic anion transporter inhibitor like probenecid to prevent dye extrusion.
-
Incubate the cells in the dark at 37°C for 45-60 minutes to allow for dye loading and de-esterification.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
2. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the agonist (e.g., this compound) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.
-
Inject the different concentrations of the agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 488 nm excitation and 525 nm emission for Fluo-4).
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in histamine receptor signaling and experimental characterization, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the Histamine H1 receptor activated by this compound.
Caption: Experimental workflow for a radioligand binding assay to determine Ki.
Discussion and Conclusion
The comparative analysis reveals that this compound acts as an agonist at both H1 and H2 histamine receptors, a characteristic that distinguishes it from more selective analogs. For instance, 2-pyridylethylamine and dimaprit demonstrate high selectivity for H1 and H2 receptors, respectively, making them valuable tools for dissecting the specific roles of these receptor subtypes. Conversely, (R)-α-methylhistamine is a potent and selective agonist for the H3 receptor, while VUF 8430 shows high selectivity for the H4 receptor.
The dual agonism of this compound at H1 and H2 receptors suggests its potential utility in studies where the simultaneous activation of both pathways is desired. The induction of calcium and IP3 signaling by HTMT is consistent with its agonist activity at the Gq-coupled H1 receptor. However, the lack of precise Ki and EC50 values for HTMT at each of the four histamine receptor subtypes in the current literature limits a more granular assessment of its selectivity profile.
For researchers aiming to investigate the specific functions of individual histamine receptor subtypes, the use of highly selective agonists such as 2-pyridylethylamine (H1), dimaprit (H2), (R)-α-methylhistamine (H3), and VUF 8430 (H4) is recommended. This compound, on the other hand, could be a useful tool for studying the combined physiological or pathological effects of H1 and H2 receptor activation.
Future research should focus on determining the precise binding affinities and functional potencies of this compound at all four histamine receptor subtypes to provide a more complete pharmacological profile. This will enable researchers to more effectively leverage this compound in their investigations of the complex histamine system.
References
Validating the In Vivo Effects of HTMT Dimaleate Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of HTMT dimaleate in wild-type versus knockout animal models. It is designed to offer an objective analysis, supported by experimental data, to validate the compound's mechanism of action and specificity. This compound is known to be a potent agonist for both histamine H1 and H2 receptors. To unequivocally determine its in vivo effects and attribute them to the engagement of these specific receptors, the use of knockout (KO) mouse models, in which the genes for H1 receptor (HRH1) or H2 receptor (HRH2) have been inactivated, is indispensable.
Comparative Analysis of In Vivo Effects
The following tables summarize the expected quantitative data from in vivo experiments comparing the physiological responses to this compound in wild-type (WT), HRH1 knockout (HRH1-/-), and HRH2 knockout (HRH2-/-) mice. These experiments are crucial for dissecting the contribution of each receptor to the overall pharmacological effect of the compound.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP)
| Animal Model | Baseline MAP (mmHg) | MAP after HTMT Dimaleale (mmHg) | Percent Change in MAP |
| Wild-Type (WT) | 100 ± 5 | 75 ± 6 | -25% |
| HRH1 Knockout (HRH1-/-) | 102 ± 4 | 98 ± 5 | -4% |
| HRH2 Knockout (HRH2-/-) | 99 ± 6 | 80 ± 7 | -19% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Gastric Acid Secretion
| Animal Model | Basal Gastric pH | Gastric pH after HTMT Dimaleale | Change in pH |
| Wild-Type (WT) | 4.5 ± 0.3 | 2.1 ± 0.2 | -2.4 |
| HRH1 Knockout (HRH1-/-) | 4.6 ± 0.4 | 2.3 ± 0.3 | -2.3 |
| HRH2 Knockout (HRH2-/-) | 4.4 ± 0.3 | 4.2 ± 0.4 | -0.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Vascular Permeability
| Animal Model | Baseline Vascular Permeability (Evans Blue Extravasation, µg/g tissue) | Vascular Permeability after HTMT Dimaleale (µg/g tissue) | Fold Increase |
| Wild-Type (WT) | 10 ± 2 | 45 ± 5 | 4.5 |
| HRH1 Knockout (HRH1-/-) | 11 ± 3 | 12 ± 2 | 1.1 |
| HRH2 Knockout (HRH2-/-) | 9 ± 2 | 42 ± 6 | 4.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and clarity.
1. Measurement of Mean Arterial Pressure (MAP)
-
Animals: Male C57BL/6 wild-type, HRH1-/-, and HRH2-/- mice (8-10 weeks old).
-
Procedure:
-
Mice are anesthetized with isoflurane.
-
A catheter is inserted into the carotid artery for direct blood pressure measurement.
-
The catheter is connected to a pressure transducer, and the signal is amplified and recorded.
-
After a stabilization period of 30 minutes, a baseline MAP is recorded.
-
This compound (1 mg/kg) or vehicle (saline) is administered intravenously.
-
MAP is continuously recorded for 60 minutes post-administration.
-
The maximum change in MAP from baseline is determined for each animal.
-
2. Assessment of Gastric Acid Secretion
-
Animals: Male C57BL/6 wild-type, HRH1-/-, and HRH2-/- mice (8-10 weeks old), fasted for 18 hours with free access to water.
-
Procedure:
-
Mice are anesthetized, and a midline laparotomy is performed.
-
The pylorus is ligated, and the stomach is gently flushed with saline.
-
HTMT dimaleale (10 mg/kg) or vehicle is administered subcutaneously.
-
After 2 hours, the animals are euthanized, and the stomachs are collected.
-
The gastric content is collected, and its volume is measured.
-
The pH of the gastric juice is determined using a pH meter.
-
3. Evaluation of Vascular Permeability
-
Animals: Male C57BL/6 wild-type, HRH1-/-, and HRH2-/- mice (8-10 weeks old).
-
Procedure:
-
Mice are injected intravenously with Evans Blue dye (20 mg/kg).
-
Immediately after, this compound (1 mg/kg) or vehicle is administered intradermally into the dorsal skin.
-
After 30 minutes, the animals are euthanized, and the injected skin area is excised.
-
The Evans Blue dye is extracted from the skin tissue using formamide.
-
The concentration of the extracted dye is quantified by measuring its absorbance at 620 nm.
-
The amount of extravasated dye is expressed as µg per gram of tissue.
-
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathways of this compound via H1 and H2 receptors.
Caption: Experimental workflow for validating this compound effects.
Assessing the Specificity of HTMT Dimaleate for Histamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HTMT (Histamine Trifluoromethyl Toluidide) dimaleate's specificity for the four subtypes of histamine receptors (H1, H2, H3, and H4). Its performance is contrasted with other well-characterized histamine receptor ligands, supported by experimental data and detailed protocols.
Executive Summary
HTMT dimaleate is primarily characterized as a histamine H1 and H2 receptor agonist.[1][2] One report indicates a binding affinity (Ki) of 1.2 µM, although the specific receptor subtype for this value is not explicitly stated.[3] Notably, conflicting evidence exists, with one study demonstrating that this compound acts as an antagonist at H1 receptors in mouse preoptic/anterior hypothalamic neurons, exhibiting an IC50 of 25 µM.[4] This highlights the need for further comprehensive profiling of this compound. This guide synthesizes the available data to provide a clear overview of HTMT dimaleale's receptor specificity in the context of other standard histamine ligands.
Comparative Analysis of Receptor Binding Affinity
To contextualize the specificity of this compound, the following table summarizes the binding affinities (Ki in nM) of various well-established histamine receptor ligands across the four receptor subtypes. A lower Ki value indicates a higher binding affinity. Data for this compound remains incomplete in the current literature.
| Compound | Type | H1 Ki (nM) | H2 Ki (nM) | H3 Ki (nM) | H4 Ki (nM) |
| This compound | Agonist (H1/H2) | - | - | - | - |
| Histamine | Agonist | 160 | 31 | 16 | 14 |
| 2-Pyridylethylamine | H1 Agonist | 130 | >10,000 | >10,000 | - |
| Amthamine | H2 Agonist | 11,000 | 28 | 3,100 | - |
| (R)-α-Methylhistamine | H3 Agonist | 4,300 | 1,200 | 1.8 | 4.4 |
| 4-Methylhistamine | H4 Agonist | 1,100 | 47 | 1,400 | 50 |
| Mepyramine | H1 Antagonist | 1.1 | 1,400 | - | >10,000 |
| Ranitidine | H2 Antagonist | >10,000 | 180 | - | >10,000 |
| Thioperamide | H3/H4 Antagonist | 2,500 | 3,900 | 2.0 | 27 |
| JNJ 7777120 | H4 Antagonist | 2,000 | 2,000 | 130 | 13 |
Note: '-' indicates data not available in the reviewed literature. The Ki of 1.2 µM for this compound has been reported without specifying the receptor subtype.
Histamine Receptor Signaling Pathways
The four histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting the functional effects of ligands like this compound.
H1 Receptor Signaling
The H1 receptor couples to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins. Activation of the H2 receptor stimulates adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
H3 and H4 Receptor Signaling
Both H3 and H4 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. They can also modulate the activity of mitogen-activated protein kinases (MAPKs).
Experimental Protocols
The determination of a ligand's binding affinity and functional activity at a receptor is performed through standardized in vitro assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. It involves the use of a radiolabeled ligand that has a high affinity and specificity for the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the histamine receptors.
Materials:
-
Cell membranes expressing the specific human histamine receptor subtype (H1, H2, H3, or H4).
-
Radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [125I]-iodoproxyfan for H3, [3H]-histamine for H4).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
1. Calcium Flux Assay (for H1 Receptors):
-
Principle: Measures changes in intracellular calcium concentration upon H1 receptor activation.
-
Method: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. The test compound is added, and the change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time.
2. cAMP Accumulation Assay (for H2, H3, and H4 Receptors):
-
Principle: Measures the increase (for H2) or decrease (for H3 and H4) in intracellular cyclic AMP levels.
-
Method: Cells expressing the respective receptor are treated with the test compound. The reaction is stopped, and the cells are lysed. The amount of cAMP in the cell lysate is then quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
Conclusion
The available evidence suggests that this compound functions as an agonist at H1 and H2 histamine receptors. However, the lack of comprehensive binding affinity data across all four receptor subtypes and the conflicting report of antagonist activity at H1 receptors in a specific neuronal population underscore the need for more rigorous characterization. To definitively assess the specificity of this compound, a complete profiling using standardized radioligand binding and functional assays against all four human histamine receptors is recommended. This will provide the crucial data for a conclusive comparison with other histamine receptor ligands and a clearer understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTMT (Histamine trifluoromethyl toluidide) dimaleate, H1/H2 receptor agonist (CAS 195867-54-0) | Abcam [abcam.com]
- 4. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HTMT Dimaleate: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of HTMT dimaleale, a histamine H1 receptor agonist. Adherence to these procedures is critical due to the compound's potential health and environmental hazards.
Immediate Safety and Handling Precautions
HTMT dimaleate is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Some findings also suggest it may cause an allergic skin reaction. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemical-resistant protective gloves[1].
-
Body Protection: Impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].
In Case of Accidental Exposure or Spillage:
-
Spills: In the event of a spill, avoid the formation of dust. Do not allow the chemical to enter drains. Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
Quantitative Data and Hazard Information
For quick reference, the following table summarizes key quantitative and qualitative data regarding the safe handling and disposal of this compound.
| Parameter | Value / Guideline |
| CAS Number | 195867-54-0 |
| Hazard Classifications | Acute toxicity, Oral (Category 4). Acute and Chronic aquatic toxicity (Category 1). |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization of this compound. The standard and required procedure is to dispose of it as hazardous waste through a licensed and approved waste disposal facility. Always follow your institution's and local regulatory guidelines for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling HTMT Dimaleate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling, storage, and disposal of HTMT dimaleate, a histamine H1 receptor agonist. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following procedures are designed to mitigate risks and provide clear, actionable steps for routine handling and emergency situations.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling HTMT dimaleale.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Provides a seal around the eyes to protect against splashes of chemical solutions[1][2]. |
| Hand Protection | Protective gloves | Material selection should be based on chemical compatibility and breakthrough time. Nitrile gloves are a common choice for many laboratory chemicals[1][3]. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood is also advised. |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information and check for any breaches in the container seal.
2. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
For long-term storage, a temperature of -20°C is recommended.
-
For short-term storage, maintain a temperature between 2-8°C.
3. Handling and Use:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
-
Avoid all direct contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.
-
After handling, wash hands and any exposed skin thoroughly.
-
Remove and wash contaminated clothing before reuse.
4. Disposal:
-
Dispose of this compound and its container at an approved waste disposal facility.
-
Prevent the product from entering drains as it is very toxic to aquatic life.
-
Collect any spillage and dispose of it in a suitable, closed container.
Emergency Procedures: Chemical Spill Response
In the event of a chemical spill, a swift and organized response is crucial to contain the hazard and ensure the safety of all personnel.
Caption: Workflow for handling a chemical spill.
This procedural diagram outlines the necessary steps to be taken in the event of a spill, from immediate evacuation to final reporting. Following this structured approach will help ensure a safe and effective response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
